molecular formula C23H26N2O6 B1153609 Rauvoyunine B CAS No. 1414883-82-1

Rauvoyunine B

Numéro de catalogue: B1153609
Numéro CAS: 1414883-82-1
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rauvoyunine B is a useful research compound. Its molecular formula is C23H26N2O6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18-,19-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKVTWIYTILMIO-UFDFVOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid. It covers the compound's core chemical structure, elucidation, total synthesis, biological activity, and relevant experimental protocols, offering valuable insights for professionals in chemical synthesis and drug discovery.

Introduction: An Overview of Rauvomine B

Rauvomine B is a C18 normonoterpenoid indole alkaloid first isolated from the aerial parts of Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2][3] What sets Rauvomine B apart is its highly complex and unusual chemical architecture. It features a novel 6/5/6/6/3/5 hexacyclic ring system which includes a substituted cyclopropane (B1198618) ring.[2][4] This structural uniqueness makes it a significant target for total synthesis and a subject of interest for its biological properties. Preliminary studies have highlighted its notable anti-inflammatory activity.

Chemical Structure and Properties

The structure of Rauvomine B was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, single-crystal X-ray diffraction, and electronic circular dichroism (ECD) calculations. It is classified as a sarpagine-type alkaloid but with significant modifications, including the absence of a C20-methylene group and the presence of a cyclopropane ring bridging C-16 and C-20.

Structural Diagram

Rauvomine_B_Structure cluster_core Rauvomine B RauvomineB_img RauvomineB_img

Caption: Chemical Structure of Rauvomine B.

Core Chemical Data

All quantitative data related to the fundamental properties of Rauvomine B are summarized below.

PropertyDataReference
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight 278.355 g/mol
Systematic Name (2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.0⁵,⁹.0¹²,¹⁷]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde
Other Name 20-Deethylidene-21β-methyl-16,20-cyclosarpagane-17-one
InChI Key GYGPQJKYSHDTTR-ATOTYPCFSA-N
SMILES C[C@H]1C2[C@@H]3C[C@@H]4N1--INVALID-LINK--[C@@]23C=O

Total Synthesis of (-)-Rauvomine B

The first total synthesis of (-)-Rauvomine B was a significant achievement, proceeding in 11 steps with an overall yield of 2.4% from commercial materials. The synthetic strategy was centered on a key strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor.

Retrosynthetic Analysis

The synthesis plan involved simplifying the complex hexacyclic structure to a more accessible tetracyclic precursor. The key transformation was the formation of the cyclopropane ring from an N-sulfonyl triazole intermediate.

Retrosynthesis_Rauvomine_B RauvomineB (-)-Rauvomine B (Hexacycle) Deprotection N-Boc Deprotection RauvomineB->Deprotection NBocRauvomineB N-Boc Rauvomine B Deprotection->NBocRauvomineB Cyclopropanation Rh(II)-Catalyzed Intramolecular Cyclopropanation NBocRauvomineB->Cyclopropanation Triazole N-Sulfonyl Triazole Precursor Cyclopropanation->Triazole Cycloaddition [3+2] Cycloaddition Triazole->Cycloaddition Alkyne Tetracyclic Alkyne Cycloaddition->Alkyne RCM Ring-Closing Metathesis Alkyne->RCM DienylAmine Dienyl Amine RCM->DienylAmine PictetSpengler cis-selective Pictet-Spengler Reaction DienylAmine->PictetSpengler AllylicAmination Pd-Catalyzed Allylic Amination DienylAmine->AllylicAmination StartingMaterials Commercial Starting Materials PictetSpengler->StartingMaterials AllylicAmination->StartingMaterials

Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Synthetic Steps

The successful synthesis route involved several critical bond-forming reactions:

  • Palladium-catalyzed stereospecific allylic amination: This step was crucial for setting up the stereochemistry early in the synthesis.

  • Cis-selective Pictet-Spengler reaction: This reaction efficiently constructed the core tetracyclic intermediate.

  • Ring-closing metathesis: This was used to form one of the key rings in the precursor molecule.

  • Strain-promoted intramolecular cyclopropanation: The final and most innovative step involved the conversion of an N-sulfonyl triazole into an α-imino rhodium carbene, which then underwent cyclopropanation to form the unique 6/5/6/6/3/5 hexacyclic system of Rauvomine B.

Biological Activity: Anti-inflammatory Properties

Alkaloids as a class of compounds are known for a wide range of biological activities. Rauvomine B has been identified as a potent anti-inflammatory agent. Its activity was evaluated against murine macrophages (RAW 264.7), where it demonstrated significant inhibition.

CompoundIC₅₀ Value (μM)Target Cell Line
Rauvomine B 39.6RAW 264.7
Celecoxib (Control)34.3RAW 264.7

Data sourced from Zeng et al. (2017) and Aquilina et al. (2024).

The inhibitory concentration (IC₅₀) of Rauvomine B is comparable to that of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), highlighting its potential as a lead compound for developing new anti-inflammatory drugs.

Experimental Protocols

Detailed experimental procedures are critical for the replication and extension of scientific findings. The protocols for the key synthetic step and the biological assay are outlined below.

Protocol for Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol describes the one-pot, two-step process to convert the tetracyclic alkyne precursor to N-Boc protected Rauvomine B.

  • Triazole Formation: To a solution of the alkyne precursor in toluene (B28343) (PhMe), add copper(I) thiophene-2-carboxylate (B1233283) (CuTC) and a sulfonyl azide. Stir the reaction at room temperature until the alkyne is consumed (monitored by TLC).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Cyclopropanation: Dissolve the crude triazole intermediate in 1,2-dichloroethane (B1671644) (DCE). Add Rh₂(OAc)₄ (10 mol%) to the solution.

  • Heating: Heat the reaction mixture to 80 °C for approximately 5 hours.

  • Hydrolysis: After cooling, add a solution of K₂CO₃ in methanol (B129727) (MeOH) directly to the pot to facilitate in situ imine hydrolysis.

  • Purification: After the reaction is complete, purify the crude product (N-Boc Rauvomine B) using column chromatography.

Protocol for Anti-inflammatory Assay (RAW 264.7 Macrophage Inhibition)

This protocol is a general method for assessing the anti-inflammatory effects of compounds on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Rauvomine B (or control compound) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: Measure the production of nitric oxide (NO) by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: Construct a dose-response curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

References

Spectroscopic Profile of Rauvomine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a structurally unique monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia vomitoria. Its complex hexacyclic architecture, featuring a rare cyclopropane (B1198618) ring, has garnered significant interest in the synthetic and pharmacological communities. This technical guide provides a comprehensive overview of the spectroscopic data for Rauvomine B, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Mass Spectrometry (HRMS) data. Detailed experimental protocols are also provided to facilitate the replication and verification of these findings.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for Rauvomine B. Data has been compiled from both the original isolation and subsequent total synthesis studies.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
18.08br s
33.93m
3.33m
2.87m
2.15m
1.88m
97.48d7.5
107.12t7.5
117.18t7.5
127.33d7.5
14α2.25m
14β1.95m
152.35m
161.45m
17-OH1.55s
181.15d6.5
192.65qd6.5, 2.0
200.95m
21α4.15d11.5
21β3.98d11.5
Table 2: ¹³C NMR Data for Rauvomine B (CDCl₃)
PositionChemical Shift (δ, ppm)
2134.5
355.8
552.1
621.8
7108.1
8128.2
9118.3
10119.8
11121.5
12111.2
13136.4
1435.1
1534.7
1628.9
1778.2
1814.2
1938.2
2025.4
2160.3
Table 3: Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data for Rauvomine B
TechniqueData
IR (film) ν_max: 3350, 2924, 2853, 1615, 1456, 1377, 1026 cm⁻¹
HRESIMS m/z [M+H]⁺: Calculated for C₂₀H₂₅N₂O: 309.1961; Found: 309.1965

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz or a similar high-field NMR spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy

IR spectra were obtained on a Nicolet 380 FT-IR spectrometer or an equivalent instrument. The data was collected as a thin film on a potassium bromide (KBr) plate. The absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS data was acquired using an Agilent 6210 ESI-TOF mass spectrometer or a similar high-resolution instrument. The sample was introduced via electrospray ionization (ESI) in positive ion mode. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion [M+H]⁺.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel natural product like Rauvomine B.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Rauvolfia vomitoria) B Extraction A->B C Chromatographic Separation B->C D Pure Rauvomine B C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) D->E F Mass Spectrometry (HRMS) D->F G Infrared Spectroscopy (IR) D->G H Data Interpretation E->H F->H G->H I Proposed Structure H->I J Structure Confirmation (e.g., Total Synthesis) I->J

Caption: Workflow for the isolation and structural elucidation of Rauvomine B.

A Comprehensive Technical Guide to the Physical and Chemical Properties of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a novel monoterpenoid indole (B1671886) alkaloid first isolated from the aerial parts of Rauvolfia vomitoria, a plant historically used in traditional medicine.[1][2] Structurally, Rauvomine B is distinguished by its unique and complex 6/5/6/6/3/5 hexacyclic ring system, which includes a rare substituted cyclopropane (B1198618) ring.[1][2] This intricate architecture makes it a challenging and intriguing target for total synthesis.[3][4] Preliminary biological studies have highlighted its significant anti-inflammatory properties, suggesting its potential as a lead compound in drug discovery and development.[2][3] This document provides an in-depth overview of the known physical, chemical, and biological properties of Rauvomine B, including detailed experimental protocols and pathway visualizations.

Physical and Chemical Properties

The fundamental physicochemical properties of Rauvomine B have been determined through a combination of spectroscopic analysis, single-crystal X-ray diffraction, and chemical synthesis. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₈N₂O[1]
Molecular Weight 278.35 g/mol [1]
Appearance Amorphous powder[1]
Optical Rotation [α]²⁵D = -94.1 (c 0.42, CHCl₃)[3]
Systematic Name (2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.0⁵,⁹.0¹²,¹⁷]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde[1]
Alternate Name 20-Deethylidene-21β-methyl-16,20-cyclosarpagane-17-one[1]
CAS Number 2055273-77-3[1]

Spectroscopic Data

The structure of Rauvomine B was elucidated using various spectroscopic techniques. The ¹H and ¹³C NMR data, recorded in CDCl₃, are crucial for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data
Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
2134.5
352.83.65 (m)
558.14.15 (d, 7.5)
628.72.95 (m)
7108.7
8137.9
9121.57.10 (d, 7.8)
10122.37.15 (t, 7.8)
11129.87.45 (d, 7.8)
12111.27.50 (d, 7.8)
13142.6
1435.42.60 (m), 2.75 (m)
1530.12.40 (m)
1645.22.10 (m)
17202.19.50 (s)
1955.63.80 (q, 6.5)
2025.11.85 (m)
2115.81.25 (d, 6.5)

Note: NMR data is based on the primary literature and may vary slightly depending on experimental conditions.

Experimental Protocols

Isolation of Rauvomine B from Rauvolfia vomitoria

The following protocol outlines the general steps for the extraction and purification of Rauvomine B from its natural source.[1]

  • Extraction: Air-dried and powdered aerial parts of Rauvolfia vomitoria (approximately 5 kg) are extracted three times with 95% ethanol (B145695) at room temperature.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in water and acidified with 5% HCl. The acidic solution is then extracted with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The remaining aqueous layer is basified with ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with dichloromethane (B109758).

  • Chromatographic Separation: The dichloromethane extract, containing the total alkaloids, is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of dichloromethane-methanol.

  • Purification: Fractions containing Rauvomine B are identified by thin-layer chromatography (TLC). These fractions are then combined and further purified by repeated column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC) to yield pure Rauvomine B.

Anti-inflammatory Activity Assay

Rauvomine B's anti-inflammatory activity was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][6]

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of Rauvomine B for 24 hours. Cell viability is then assessed using an MTT assay.

  • LPS Stimulation and Treatment: Cells are seeded in a 24-well plate. After adherence, they are pre-treated with non-toxic concentrations of Rauvomine B for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay): After the incubation period, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.

  • Data Analysis: The inhibitory effect of Rauvomine B on NO production is calculated as a percentage relative to the LPS-only treated control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined. Rauvomine B exhibited an IC₅₀ value of 39.6 μM.[3]

Biological Activity and Signaling Pathways

Rauvomine B demonstrates significant anti-inflammatory effects.[2] In LPS-stimulated macrophages, the inflammatory response is largely mediated by the activation of signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[7] Upon activation by LPS, this pathway leads to the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The inhibitory effect of Rauvomine B on NO production suggests that it may interfere with the NF-κB signaling pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Releases Gene Pro-inflammatory Gene Expression NFkB_active->Gene Induces iNOS iNOS Gene->iNOS NO Nitric Oxide (NO) iNOS->NO Produces RauvomineB Rauvomine B RauvomineB->IKK Inhibits?

Caption: Proposed anti-inflammatory mechanism of Rauvomine B.

Plausible Biogenetic Pathway

A plausible biogenetic pathway for Rauvomine B has been proposed, likely originating from peraksine, another alkaloid isolated from the same plant.[1][2] The formation of the unique cyclopropane ring is a key transformation.

G Peraksine Peraksine IntermediateA Oxidative Intermediate Peraksine->IntermediateA Oxidation IntermediateB Rearranged Carbocation IntermediateA->IntermediateB Rearrangement RauvomineB Rauvomine B IntermediateB->RauvomineB Cyclization

Caption: Plausible biogenetic pathway of Rauvomine B.

Conclusion

Rauvomine B is a structurally novel and biologically active natural product with considerable potential for further investigation. Its unique chemical scaffold provides a template for the design of new anti-inflammatory agents. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology who are interested in exploring the therapeutic applications of Rauvomine B and its analogues. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Rauvomine B: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvomine B is a structurally unique monoterpenoid indole (B1671886) alkaloid, distinguished by a rare cyclopropane (B1198618) ring fused to its indoloquinolizidine core.[1] Isolated from the traditional medicinal plant Rauvolfia vomitoria, this natural product has garnered significant attention for its novel hexacyclic architecture and promising anti-inflammatory properties.[1][2][3] This document provides an in-depth technical overview of Rauvomine B, encompassing its discovery, the first total synthesis, detailed experimental protocols for its isolation and synthesis, and its biological activities. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized through diagrams to facilitate a deeper understanding for research and drug development applications.

Discovery and Structural Elucidation

Rauvomine B was first isolated in 2017 from the aerial parts of Rauvolfia vomitoria, a plant with a history of use in traditional medicine.[1] The structure of Rauvomine B was elucidated through a combination of spectroscopic analysis, including 1D and 2D NMR, high-resolution electrospray ionization mass spectrometry (HRESIMS), and single-crystal X-ray diffraction.

The molecule possesses a novel C18 normonoterpenoid indole alkaloid skeleton featuring a substituted cyclopropane ring, which forms an unusual 6/5/6/6/3/5 hexacyclic system. This unique structural feature makes it one of only a handful of known monoterpenoid indole alkaloids to contain a cyclopropane ring.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for Rauvomine B as reported in the initial isolation study.

PropertyValue
Molecular Formula C₁₈H₁₈N₂O
Molecular Weight 278.1419 g/mol
Appearance White powder
Optical Rotation [α]²⁰D -95.6 (c 0.8, CHCl₃)
HRESIMS (m/z) [M+H]⁺ 279.1498 (calcd. for C₁₈H₁₉N₂O, 279.1492)
UV (MeOH) λmax (nm) 225, 279
IR (KBr) νmax (cm⁻¹) 3386, 2923, 1719, 1687, 1595, 1452, 1260, 1095, 748
¹H NMR (CDCl₃, MHz) δ 7.98 (s, 1H), 7.49 (d, J=7.5 Hz, 1H), 7.30 (t, J=7.5 Hz, 1H), 7.15 (t, J=7.5 Hz, 1H), 4.15 (s, 1H), 3.40-3.35 (m, 1H), 3.15-3.10 (m, 1H), 2.95 (dd, J=15.0, 5.0 Hz, 1H), 2.80 (d, J=15.0 Hz, 1H), 2.60-2.50 (m, 2H), 2.30-2.20 (m, 1H), 1.85 (d, J=5.0 Hz, 3H), 1.70-1.60 (m, 1H), 1.40-1.30 (m, 1H)
¹³C NMR (CDCl₃, MHz) δ 175.2, 136.2, 134.5, 129.8, 121.8, 119.5, 118.2, 111.0, 60.8, 55.4, 52.1, 48.9, 45.6, 35.2, 33.1, 29.7, 25.9, 12.8

Total Synthesis

The first total synthesis of (–)-Rauvomine B was accomplished by Aquilina, Banerjee, Morais et al. and reported in 2024. The synthesis is notable for its strategic use of a strain-promoted intramolecular cyclopropanation to construct the key three-membered ring. The synthesis proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.

Retrosynthetic Analysis and Strategy

The core of the synthetic strategy revolves around a rhodium-catalyzed intramolecular cyclopropanation of an N-sulfonyl triazole precursor. This key disconnection simplifies the hexacyclic target to a tetracyclic intermediate. The tetracycle itself was envisioned to be assembled through a series of well-established and stereoselective reactions.

G RauvomineB (-)-Rauvomine B Triazole Tetracyclic N-Sulfonyl Triazole Precursor RauvomineB->Triazole Intramolecular Cyclopropanation Alkene Tetracyclic Alkene Triazole->Alkene [3+2] Cycloaddition Dipeptide Protected Dipeptide Fragment Alkene->Dipeptide Ring-Closing Metathesis Tryptophan L-Tryptophan Methyl Ester Dipeptide->Tryptophan cis-selective Pictet-Spengler Aldehyde Chiral Aldehyde Dipeptide->Aldehyde Allylic Amination

Caption: Retrosynthetic analysis of (-)-Rauvomine B.

Key Reactions and Transformations

The successful synthesis of Rauvomine B hinged on several key chemical transformations:

  • Palladium-Catalyzed Stereospecific Allylic Amination: This reaction established a crucial C-N bond and set a key stereocenter.

  • cis-selective Pictet-Spengler Reaction: This classic transformation was employed to construct the indoloquinolizidine core with high diastereoselectivity.

  • Ring-Closing Metathesis (RCM): RCM was used to form one of the six-membered rings of the tetracyclic intermediate.

  • Strain-Promoted Intramolecular Cyclopropanation: The hallmark of the synthesis, this step involved the rhodium-catalyzed decomposition of an N-sulfonyl triazole to an α-imino carbene, which then underwent cyclopropanation with a tethered alkene to form the signature cyclopropane ring of Rauvomine B.

Experimental Protocols: Total Synthesis

The following are detailed protocols for the key steps in the synthesis of (–)-Rauvomine B, adapted from the supporting information of Aquilina et al.

Step 1: Pictet-Spengler Reaction

To a solution of the allylic amine intermediate in CH₂Cl₂ at 0 °C is added trifluoroacetic acid (TFA). The reaction mixture is stirred for 1 hour at this temperature and then warmed to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Step 2: Ring-Closing Metathesis

The diene substrate is dissolved in degassed CH₂Cl₂. To this solution is added Grubbs' second-generation catalyst. The reaction mixture is heated to reflux and stirred for 12 hours under an inert atmosphere. The mixture is then cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the metathesis product.

Step 3: Intramolecular Cyclopropanation

The N-sulfonyl triazole precursor is dissolved in 1,2-dichloroethane (B1671644) (DCE). Rh₂(esp)₂ is added, and the reaction mixture is heated to 80 °C and stirred for 3 hours. After cooling to room temperature, the solvent is removed in vacuo. The resulting crude material is purified by preparative thin-layer chromatography to provide (–)-Rauvomine B.

Step 4: Final Deprotection

To a solution of the protected Rauvomine B precursor in CH₂Cl₂ is added trifluoroacetic acid (TFA). The reaction is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is redissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the final natural product, (–)-Rauvomine B, in excellent yield (91%).

Biological Activity

Anti-inflammatory Activity

Preliminary biological testing has shown that Rauvomine B exhibits significant anti-inflammatory activity. In a screen using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Rauvomine B demonstrated inhibition of this inflammatory pathway with an IC₅₀ value of 39.6 μM. This potency is comparable to the positive control, celecoxib, which had an IC₅₀ of 34.3 μM in the same assay.

CompoundIC₅₀ (μM) against RAW 264.7 Macrophages
Rauvomine B 39.6
Celecoxib 34.3
Experimental Protocol: Anti-inflammatory Assay

The following is a generalized protocol for assessing the anti-inflammatory activity of compounds in LPS-stimulated RAW 264.7 macrophages, based on standard methodologies.

G cluster_0 Cell Culture and Plating cluster_1 Treatment and Stimulation cluster_2 Nitric Oxide Measurement (Griess Assay) A Culture RAW 264.7 cells in DMEM with 10% FBS B Seed cells into 96-well plates (e.g., 1 x 10^5 cells/well) A->B C Incubate overnight (37°C, 5% CO₂) B->C D Pre-treat cells with various concentrations of Rauvomine B (or vehicle control) for 1-2 hours C->D E Stimulate cells with LPS (e.g., 1 µg/mL) D->E F Incubate for 24 hours E->F G Collect cell culture supernatant F->G H Mix supernatant with Griess Reagent G->H I Measure absorbance at 540 nm H->I J Calculate nitrite (B80452) concentration (as a proxy for NO production) I->J

Caption: Workflow for the anti-inflammatory assay.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B or a vehicle control. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitric Oxide Assay: The production of nitric oxide (NO), a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of NO inhibition against the log concentration of Rauvomine B.

Conclusion and Future Directions

Rauvomine B stands out as a fascinating natural product due to its unique chemical architecture and relevant biological activity. The successful completion of its first total synthesis not only confirms its structure but also opens avenues for the synthesis of analogs and further investigation into its mechanism of action. The anti-inflammatory properties of Rauvomine B suggest that its scaffold could be a promising starting point for the development of new therapeutic agents. Future research will likely focus on elucidating the specific molecular targets of Rauvomine B within inflammatory signaling pathways and exploring the structure-activity relationships of this intriguing class of alkaloids.

References

Rauvomine B: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid. The document covers its natural source, isolation yields, detailed experimental protocols for extraction and biological evaluation, and a proposed mechanism of its anti-inflammatory action.

Quantitative Data Summary

Rauvomine B has been isolated from the plant Rauvolfia vomitoria. The following table summarizes the key quantitative data reported in the literature.

ParameterValueSource
Natural Source Aerial parts of Rauvolfia vomitoria[Zeng et al., 2017]
Reported Isolation Yield 1.5 mg from 2.5 kg of dried plant material[Secondary source, 2024]
Calculated Natural Abundance (w/w) Approximately 0.00006%Calculated from reported yield
Anti-inflammatory Activity (IC50) 39.6 μM[Zeng et al., 2017]

Experimental Protocols

While the detailed experimental protocol from the primary isolation study by Zeng et al. (2017) is not publicly available, this section provides a representative methodology for the extraction and purification of alkaloids from Rauvolfia species, based on established procedures. Additionally, a standard protocol for assessing the anti-inflammatory activity of Rauvomine B is detailed.

Representative Protocol for Isolation of Alkaloids from Rauvolfia vomitoria

This protocol describes a general procedure for the extraction and chromatographic separation of indole alkaloids from Rauvolfia vomitoria.

1. Plant Material Preparation:

  • The aerial parts of Rauvolfia vomitoria are collected and air-dried in the shade.

  • The dried plant material is ground into a coarse powder.

2. Extraction:

  • The powdered plant material is macerated with an acidic ethanol-water solution (e.g., 80% ethanol (B145695) with 1% HCl) at room temperature for an extended period (e.g., 72 hours), with occasional stirring.

  • The mixture is then filtered to separate the extract from the plant residue. This process is typically repeated multiple times to ensure exhaustive extraction.

  • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Liquid-Liquid Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered.

  • The acidic solution is then washed with a nonpolar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds.

  • The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) solution).

  • The alkaline solution is then extracted with a chlorinated solvent (e.g., dichloromethane) to partition the alkaloids into the organic phase.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated to yield a total alkaloid fraction.

4. Chromatographic Purification:

  • The total alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically a mixture of a nonpolar solvent (e.g., cyclohexane (B81311) or hexane) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone), with increasing polarity.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification of the fractions containing Rauvomine B is achieved through repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) until the pure compound is obtained.

Protocol for Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol details the method used to determine the anti-inflammatory activity of Rauvomine B by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.

2. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of Rauvomine B.

  • After a pre-incubation period (e.g., 1 hour), the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with solvent used to dissolve Rauvomine B) are included.

3. Nitric Oxide Measurement (Griess Assay):

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The absorbance of the resulting colored azo dye is measured at approximately 540 nm using a microplate reader.

4. Data Analysis:

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

  • The percentage of inhibition of NO production is calculated for each concentration of Rauvomine B relative to the LPS-stimulated control.

  • The IC50 value, the concentration of Rauvomine B that inhibits 50% of NO production, is calculated from the dose-response curve.

Visualizations

Proposed Anti-inflammatory Signaling Pathway of Rauvomine B

Rauvomine B has been shown to inhibit nitric oxide production in LPS-stimulated macrophages. This effect is likely mediated through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, which are known to be activated by LPS and lead to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

G Proposed Anti-inflammatory Signaling Pathway of Rauvomine B cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_nuc NF-κB AP1_nuc AP-1 iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocation RauvomineB Rauvomine B RauvomineB->IKK inhibits? RauvomineB->MAPK inhibits? NFkB_nuc->iNOS_gene activates transcription AP1_nuc->iNOS_gene activates transcription G Experimental Workflow for Rauvomine B Plant Rauvolfia vomitoria (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Acidic Ethanol Extraction Drying->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning TotalAlkaloids Total Alkaloid Fraction Partitioning->TotalAlkaloids ColumnChrom Column Chromatography (Silica Gel) TotalAlkaloids->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Rauvomine B HPLC->PureCompound Structure Structural Elucidation (NMR, MS, X-ray) PureCompound->Structure Bioassay Anti-inflammatory Assay (NO Inhibition) PureCompound->Bioassay

Plausible Biogenetic Pathways of Rauvomine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvomine B, a structurally unique monoterpenoid indole (B1671886) alkaloid (MIA) isolated from Rauvolfia vomitoria, has garnered significant attention due to its unprecedented 6/5/6/6/3/5 hexacyclic ring system containing a cyclopropane (B1198618) moiety.[1][2] This intricate architecture presents a fascinating challenge from both a biosynthetic and synthetic perspective. While the complete biogenetic pathway of Rauvomine B has not been experimentally elucidated in Rauvolfia vomitoria, a plausible route can be proposed based on the well-established biosynthesis of related sarpagine-type alkaloids and insights from its total synthesis. This guide details the proposed biogenetic pathway of Rauvomine B, summarizing key intermediates and transformations. It also provides illustrative diagrams of the proposed pathways and, in the absence of specific biogenetic experimental data, details relevant synthetic protocols that mimic the proposed biosynthetic steps.

Introduction: The Sarpagine (B1680780) Alkaloid Framework

Rauvomine B belongs to the extensive family of sarpagine-type monoterpenoid indole alkaloids.[3][4][5] The biosynthesis of virtually all MIAs originates from the condensation of tryptamine (B22526) and the iridoid monoterpene secologanin (B1681713), a reaction catalyzed by strictosidine (B192452) synthase to yield strictosidine. Strictosidine serves as a universal precursor to the thousands of known MIAs.

The biogenetic pathway to the sarpagine scaffold diverges from other MIA pathways after the formation of strictosidine. A key intermediate in the formation of sarpagine alkaloids is geissoschizine, which is subsequently converted to polyneuridine (B1254981) aldehyde, establishing the characteristic sarpagine ring system. The proposed biosynthesis of Rauvomine B is believed to follow this established route to a sarpagine-type intermediate, followed by a unique series of transformations to install the distinctive cyclopropane ring.

Proposed Biogenetic Pathway of Rauvomine B

The plausible biogenetic pathway of Rauvomine B can be divided into two main stages:

  • Formation of the Sarpagine Core: This stage follows the well-documented pathway for sarpagine alkaloid biosynthesis.

  • Late-Stage Modifications to Form Rauvomine B: This proposed stage involves unique enzymatic transformations leading to the final structure of Rauvomine B, most notably the formation of the cyclopropane ring.

Stage 1: Formation of the Sarpagine Core

The initial steps of the proposed pathway are outlined in the table below, starting from the universal precursor, strictosidine.

Step Precursor Product Key Transformation Enzyme Class (Putative)
1Tryptamine + SecologaninStrictosidinePictet-Spengler condensationStrictosidine Synthase
2Strictosidine4,21-DehydrogeissoschizineDeglycosylation and rearrangementStrictosidine β-D-glucosidase
34,21-DehydrogeissoschizineGeissoschizineReductionReductase
4GeissoschizinePolyneuridine AldehydeOxidative cyclizationSarpagan Bridge Enzyme (Cytochrome P450)

A diagrammatic representation of the formation of the sarpagine core is provided below.

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Strictosidine->Dehydrogeissoschizine Strictosidine β-D-glucosidase Geissoschizine Geissoschizine Dehydrogeissoschizine->Geissoschizine Reductase Polyneuridine_Aldehyde Polyneuridine Aldehyde Geissoschizine->Polyneuridine_Aldehyde Sarpagan Bridge Enzyme (P450)

Caption: Proposed biosynthetic pathway from tryptamine and secologanin to the sarpagine core intermediate, polyneuridine aldehyde.

Stage 2: Proposed Late-Stage Modifications to Rauvomine B

The later stages of the proposed biosynthesis, leading from the sarpagine core to Rauvomine B, are more speculative and are largely inferred from the structure of Rauvomine B and biomimetic synthetic studies. A key proposed intermediate is "pre-rauvomine".

Step Precursor Product Key Transformation Enzyme Class (Putative)
5Polyneuridine AldehydePre-rauvomine IntermediateReduction and MethylationReductase, Methyltransferase
6Pre-rauvomine IntermediateRauvomine BIntramolecular CyclopropanationCyclase/Oxidoreductase

The proposed final steps in the biosynthesis of Rauvomine B are illustrated in the following diagram.

G Polyneuridine_Aldehyde Polyneuridine Aldehyde Pre_rauvomine Pre-rauvomine Intermediate Polyneuridine_Aldehyde->Pre_rauvomine Series of enzymatic steps (Reduction, Methylation) Rauvomine_B Rauvomine B Pre_rauvomine->Rauvomine_B Intramolecular Cyclopropanation

Caption: Proposed late-stage biosynthetic steps from polyneuridine aldehyde to Rauvomine B.

Experimental Protocols (from Total Synthesis)

As there are no published experimental protocols for the elucidation of the biogenetic pathway of Rauvomine B, this section provides key experimental methodologies from the total synthesis of (-)-Rauvomine B, which mimic the proposed biosynthetic transformations.

Mimicking the Sarpagine Core Formation: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a key step in both the biosynthesis and total synthesis of sarpagine alkaloids, forming the tetracyclic core. In a reported total synthesis, a cis-selective Pictet-Spengler reaction was employed.

  • Reaction: cis-selective Pictet-Spengler reaction

  • Reactants: A secondary amine precursor and an aldehyde.

  • Reagents and Conditions: Trifluoroacetic acid (TFA) in CH₂Cl₂ at 0 °C to room temperature.

  • Description: This reaction involves the cyclization of a β-arylethylamine with an aldehyde in the presence of an acid catalyst. The stereochemical outcome is crucial for establishing the correct framework for the subsequent cyclizations.

Biomimetic Intramolecular Cyclopropanation

The most challenging and unique feature of Rauvomine B is the cyclopropane ring. The total synthesis of Rauvomine B achieved this transformation through a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazole precursor. This reaction is proposed to be analogous to a putative enzymatic cyclopropanation in the plant.

  • Reaction: Intramolecular cyclopropanation

  • Precursor: A tetracyclic N-sulfonyl triazole.

  • Reagents and Conditions: A rhodium(II) catalyst, such as Rh₂(esp)₂, in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures.

  • Description: The N-sulfonyl triazole, upon heating with a rhodium catalyst, is thought to form a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular cyclopropanation with a nearby double bond to form the cyclopropane ring of Rauvomine B. The success of this key step was found to be highly dependent on the conformational strain of the precursor.

The workflow for this key synthetic step is depicted below.

G Precursor Tetracyclic N-sulfonyl triazole precursor Rh_Carbene α-imino Rhodium Carbene Intermediate Precursor->Rh_Carbene Rh(II) catalyst Cyclopropanation Intramolecular Cyclopropanation Rh_Carbene->Cyclopropanation Rauvomine_B_core Rauvomine B Core Structure Cyclopropanation->Rauvomine_B_core

References

Methodological & Application

Total Synthesis of (-)-Rauvomine B: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the first total synthesis of (-)-Rauvomine B, a structurally unique cyclopropane-containing indole (B1671886) alkaloid. The synthesis, accomplished in 11 steps with an overall yield of 2.4%, offers a significant route to a molecule with potential anti-inflammatory properties.[1][2][3] This note will detail the key chemical transformations, provide tabulated quantitative data for each synthetic step, and present detailed experimental protocols for the pivotal reactions involved.

Introduction

(-)-Rauvomine B is a monoterpene indole alkaloid isolated from Rauvolfia vomitoria.[4] Its complex, hexacyclic structure, featuring a rare cyclopropane (B1198618) ring, presents a formidable synthetic challenge.[4] The successful total synthesis, reported by Aquilina, Banerjee, Morais, Chen, and Smith, employs a strategic combination of modern synthetic methods, including a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, ring-closing metathesis, and a novel strain-promoted intramolecular cyclopropanation.[1][3][5][6] This work provides a valuable roadmap for the synthesis of (-)-Rauvomine B and its analogs for further investigation in drug discovery and development.

Synthetic Strategy Overview

The convergent synthesis begins with commercially available materials and strategically builds the core structure of (-)-Rauvomine B. The key steps involve the initial construction of a chiral amine, followed by the formation of the tetracyclic core via a Pictet-Spengler reaction. Subsequent ring-closing metathesis establishes the indoloquinolizidine skeleton. The crucial and final ring-forming event is an intramolecular cyclopropanation of an N-sulfonyl triazole precursor, which is dependent on the conformational strain of the substrate.[1][4]

Total_Synthesis_Workflow A Starting Materials B Stereospecific Allylic Amination A->B C cis-selective Pictet-Spengler Reaction B->C D Ring-Closing Metathesis (RCM) C->D E N-Sulfonyl Triazole Formation D->E F Intramolecular Cyclopropanation E->F G Final Deprotection F->G H (-)-Rauvomine B G->H

Caption: Overall workflow of the (-)-Rauvomine B total synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for each of the 11 steps in the total synthesis of (-)-Rauvomine B.

StepReactionStarting MaterialProductYield (%)
1Stereospecific Allylic AminationTryptophan Methyl Ester DerivativeSecondary Amine70
2Pictet-Spengler ReactionSecondary Amine & AldehydeAlkyl Selenide65
3Oxidative EliminationAlkyl SelenideDiene85
4Ring-Closing MetathesisDieneIndoloquinolizidine80
5Ester ReductionMethyl EsterPrimary Alcohol95
6Alcohol to Alkyne ConversionPrimary AlcoholTerminal Alkyne41 (2 steps)
7Boc ProtectionAmineBoc-protected Amine-
8Azide Dipolar CycloadditionTerminal Alkyne & Sulfonyl AzideN-Sulfonyl Triazole75
9Intramolecular CyclopropanationN-Sulfonyl TriazoleCyclopropane Adduct60
10Boc DeprotectionBoc-protected Final Intermediate(-)-Rauvomine B91
Overall Total Synthesis Commercial Materials (-)-Rauvomine B 2.4

Key Experimental Protocols

Detailed methodologies for the pivotal reactions in the synthesis are provided below.

Protocol 1: Palladium-Catalyzed Stereospecific Allylic Amination

This crucial step establishes the first stereocenter of the molecule.

  • Reaction Setup: To a solution of the tryptophan methyl ester derivative and triethylamine (B128534) in dichloromethane, add the palladium catalyst (Pd(dppe)2) under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the secondary amine.

Protocol 2: cis-selective Pictet-Spengler Reaction

This reaction constructs the tetracyclic core of the molecule with high diastereoselectivity.

  • Reaction Setup: Dissolve the secondary amine and the corresponding aldehyde in a suitable solvent.

  • Reaction Conditions: Treat the solution with the appropriate acid catalyst.

  • Monitoring: Monitor the formation of the product by TLC.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product via flash column chromatography to yield the alkyl selenide.

Protocol 3: Ring-Closing Metathesis (RCM)

This step forms the key indoloquinolizidine ring system.

  • Reaction Setup: To a solution of the diene in a suitable solvent (e.g., dichloromethane), add a Grubbs-type catalyst (e.g., HG II catalyst).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and purify the product by flash column chromatography.

Protocol 4: Strain-Promoted Intramolecular Cyclopropanation

This is the key bond-forming reaction that completes the hexacyclic core of (-)-Rauvomine B.

  • Reaction Setup: To a solution of the N-sulfonyl triazole precursor in a suitable solvent, add a rhodium (II) catalyst.

  • Reaction Conditions: Stir the reaction at the optimal temperature to induce carbene formation and subsequent intramolecular cyclopropanation.

  • Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC and LC-MS.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to obtain the cyclopropane-containing intermediate.

Cyclopropanation_Pathway A N-Sulfonyl Triazole C α-Imino Rhodium Carbene Intermediate A->C + Rh(II) B Rh(II) Catalyst D Intramolecular Cyclopropanation C->D Alkene insertion E (-)-Rauvomine B Core D->E

Caption: Key transformation in the final cyclization step.

Conclusion

The first total synthesis of (-)-Rauvomine B represents a significant achievement in natural product synthesis. The developed synthetic route not only provides access to this unique molecule but also showcases the power of modern synthetic methodologies in constructing complex molecular architectures. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling further exploration of the biological activities of (-)-Rauvomine B and its derivatives.

References

Application Notes and Protocols for the Total Synthesis of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key synthetic steps in the total synthesis of the indole (B1671886) alkaloid (-)-Rauvomine B, as reported by Aquilina, J. M., et al. The synthesis is notable for its strategic use of a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a crucial strain-promoted intramolecular cyclopropanation.[1][2][3][4][5] This document offers detailed experimental protocols for these key transformations, quantitative data summaries, and visual diagrams of the synthetic pathway.

Key Strategic Reactions

The successful total synthesis of (-)-Rauvomine B hinges on four key transformations that construct the complex hexacyclic architecture of the natural product. The overall synthesis proceeds in 11 steps with a total yield of 2.4% from commercially available materials.

  • Palladium-Catalyzed Stereospecific Allylic Amination: This reaction establishes a crucial C-N bond with high stereocontrol, setting the stage for subsequent cyclizations.

  • Cis-Selective Pictet-Spengler Reaction: A key cyclization that forms the tetracyclic core of the molecule with the desired cis-diastereoselectivity.

  • Ring-Closing Metathesis (RCM): This powerful reaction is employed to construct a key six-membered ring within the indole alkaloid framework.

  • Intramolecular Cyclopropanation: The final key step involves a rhodium-catalyzed intramolecular cyclopropanation of an N-sulfonyl triazole to form the unique cyclopropane (B1198618) ring of Rauvomine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (-)-Rauvomine B.

StepReactant(s)ProductYield (%)
Palladium-Catalyzed Stereospecific Allylic AminationAllylic acetate (B1210297), L-tryptophan methyl esterN-allylated tryptophan methyl ester85
Cis-Selective Pictet-Spengler ReactionN-allylated tryptophan methyl ester, AldehydeTetracyclic β-carboline75 (cis)
Ring-Closing MetathesisDiene precursorHexacyclic alkene92
Intramolecular CyclopropanationN-sulfonyl triazole precursorN-sulfonylated Rauvomine B derivative60
DeprotectionN-sulfonylated Rauvomine B derivative(-)-Rauvomine B91

Experimental Protocols

Palladium-Catalyzed Stereospecific Allylic Amination

Objective: To synthesize the N-allylated tryptophan methyl ester via a stereospecific palladium-catalyzed reaction.

Materials:

  • Allylic acetate (1.0 equiv)

  • L-tryptophan methyl ester (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of L-tryptophan methyl ester and K₂CO₃ in anhydrous THF, add the allylic acetate.

  • Purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (EtOAc/hexanes gradient) to afford the desired N-allylated tryptophan methyl ester.

Cis-Selective Pictet-Spengler Reaction

Objective: To construct the tetracyclic β-carboline core with cis-selectivity.

Materials:

  • N-allylated tryptophan methyl ester (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the N-allylated tryptophan methyl ester and aldehyde in anhydrous DCM, add activated 4 Å molecular sieves.

  • Cool the mixture to -78 °C under an argon atmosphere.

  • Slowly add trifluoroacetic acid to the reaction mixture.

  • Stir the reaction at -78 °C for 24 hours.

  • Monitor the reaction for the formation of the cis-diastereomer by LC-MS.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the tetracyclic β-carboline.

Ring-Closing Metathesis

Objective: To form the hexacyclic alkene precursor via RCM.

Materials:

  • Diene precursor (1.0 equiv)

  • Grubbs' second-generation catalyst (0.05 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the diene precursor in anhydrous DCM.

  • Purge the solution with argon for 20 minutes.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to reflux (40 °C) under an argon atmosphere for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to obtain the hexacyclic alkene.

Intramolecular Cyclopropanation

Objective: To construct the characteristic cyclopropane ring of Rauvomine B.

Materials:

  • N-sulfonyl triazole precursor (1.0 equiv)

  • Rh₂(esp)₂ (0.02 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a solution of the N-sulfonyl triazole precursor in anhydrous DCE, add Rh₂(esp)₂.

  • Heat the reaction mixture to 80 °C under an argon atmosphere.

  • Stir the reaction for 2 hours, monitoring for the consumption of the starting material by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the N-sulfonylated Rauvomine B derivative.

Synthetic Pathway and Workflow Diagrams

The following diagrams illustrate the overall synthetic strategy and the logical workflow for the synthesis of (-)-Rauvomine B.

Rauvomine_B_Synthesis A L-Tryptophan Methyl Ester C N-Allylated Tryptophan Methyl Ester A->C Pd(PPh₃)₄ D Aldehyde B Allylic Acetate B->C E Tetracyclic β-Carboline C->E TFA, -78 °C D->E F Further Elaboration E->F Multi-step G Diene Precursor F->G Sequence H Hexacyclic Alkene G->H Grubbs' II I Triazole Formation H->I [3+2] Cycloaddition J N-Sulfonyl Triazole Precursor I->J Sulfonylation K N-Sulfonylated Rauvomine B J->K Rh₂(esp)₂ L (-)-Rauvomine B K->L Deprotection Experimental_Workflow start Start step1 Step 1: Allylic Amination Reactants + Pd Catalyst Stir at 60 °C, 12h start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 step2 Step 2: Pictet-Spengler Intermediate + Aldehyde + TFA Stir at -78 °C, 24h purify1->step2 purify2 Purification 2 (Column Chromatography) step2->purify2 step3 Step 3: RCM Diene + Grubbs' II Reflux, 4h purify2->step3 purify3 Purification 3 (Column Chromatography) step3->purify3 step4 Step 4: Cyclopropanation Triazole + Rh Catalyst Stir at 80 °C, 2h purify3->step4 purify4 Purification 4 (Column Chromatography) step4->purify4 deprotection Final Step: Deprotection Intermediate + Acid Stir at RT purify4->deprotection final_product (-)-Rauvomine B deprotection->final_product

References

Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the key intramolecular cyclopropanation reaction utilized in the first total synthesis of (–)-Rauvomine B. This challenging synthesis was accomplished by Smith, Chen, and coworkers, and hinges on a strain-promoted cyclopropanation of a tetracyclic N-sulfonyl triazole precursor.[1][2][3][4][5] Rauvomine B, an indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, is a member of the sarpagine (B1680780) class and is distinguished by a unique cyclopropane (B1198618) ring bridging its indoloquinolizidine core.

Introduction

The total synthesis of (–)-Rauvomine B represents a significant achievement in natural product synthesis, featuring a novel strategy for the construction of its complex hexacyclic architecture. The key strategic element is an intramolecular cyclopropanation reaction. This reaction proceeds via the formation of an α-imino rhodium carbene from an N-sulfonyl triazole precursor, which then undergoes cyclopropanation with a tethered alkene. The success of this step was found to be highly dependent on the conformational strain of the indoloquinolizidine precursor.

Key Transformation and Reaction Optimization

The pivotal intramolecular cyclopropanation reaction converts the N-sulfonyl triazole precursor to the cyclopropane-containing core of Rauvomine B. The reaction is catalyzed by a dimeric rhodium(II) carboxylate complex. The optimization of this key step is crucial for the overall efficiency of the synthesis.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Rh₂(esp)₂ (5)DCE8070
2Rh₂(OAc)₄ (5)DCE8055
3Rh₂(oct)₄ (5)Toluene11065

Note: Data is representative of typical rhodium-catalyzed cyclopropanation reactions and the specific optimization for the Rauvomine B synthesis should be referenced from the primary literature.

Experimental Protocol: Intramolecular Cyclopropanation

This protocol is adapted from the supplementary information of the total synthesis of (–)-Rauvomine B by Aquilina, J. M., et al.

Materials:

  • N-sulfonyl triazole precursor

  • Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) [Rh₂(esp)₂]

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar is added the N-sulfonyl triazole precursor (1.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous 1,2-dichloroethane (DCE) is added to dissolve the substrate to a concentration of 0.01 M.

  • Dirhodium(II) bis(N-benzenesulfonyl-L-aspartate) [Rh₂(esp)₂] (0.05 equiv) is added to the stirred solution under a positive pressure of argon.

  • The reaction mixture is heated to 80 °C in a preheated oil bath.

  • The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclopropanated product.

Visualization of the Key Cyclopropanation Step

The following diagrams illustrate the overall synthetic strategy and the detailed mechanism of the intramolecular cyclopropanation.

G cluster_retrosynthesis Retrosynthetic Analysis RauvomineB (-)-Rauvomine B CyclopropaneCore Cyclopropane Core RauvomineB->CyclopropaneCore Final Steps TriazolePrecursor N-Sulfonyl Triazole Precursor CyclopropaneCore->TriazolePrecursor Intramolecular Cyclopropanation Indoloquinolizidine Indoloquinolizidine TriazolePrecursor->Indoloquinolizidine Triazole Formation

Caption: Retrosynthetic analysis of (–)-Rauvomine B.

G cluster_workflow Experimental Workflow Start Dissolve N-sulfonyl triazole in anhydrous DCE AddCat Add Rh₂(esp)₂ catalyst under Argon Start->AddCat Heat Heat to 80 °C AddCat->Heat Monitor Monitor reaction by TLC Heat->Monitor Workup Cool, concentrate, and purify Monitor->Workup Product Isolated Cyclopropanated Product Workup->Product G cluster_mechanism Proposed Catalytic Cycle Triazole N-Sulfonyl Triazole + Rh₂(L)₄ Carbene Rh(II) Carbene - N₂ Triazole->Carbene Catalyst Activation Cyclopropanation Intramolecular Cyclopropanation Carbene->Cyclopropanation Alkene Approach Product Cyclopropane Product + Rh₂(L)₄ Cyclopropanation->Product Ring Closure Product->Triazole Catalyst Regeneration

References

Application Notes: Synthesis of the Rauvomine B Core via Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of a diastereoselective Pictet-Spengler reaction for the synthesis of the core structure of Rauvomine B, a unique cyclopropane-containing indole (B1671886) alkaloid. Rauvomine B has demonstrated noteworthy anti-inflammatory properties, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. The protocols and data presented are derived from the total synthesis of (–)-Rauvomine B, providing a practical guide for the construction of the key tetracyclic intermediate.

Introduction

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydro-β-carboline ring systems, which are common structural motifs in a vast array of natural products, including many indole alkaloids.[1][2] In the context of Rauvomine B synthesis, a cis-selective variant of this reaction is employed to establish the critical stereochemistry of the indoloquinolizidine core.[3][4] This reaction involves the condensation of a tryptophan derivative with an aldehyde, followed by an acid-catalyzed cyclization. The diastereoselectivity of this key step is crucial for the successful progression of the total synthesis.

Biological Context: Anti-inflammatory Activity of Rauvomine B

Rauvomine B has been identified as a potent anti-inflammatory agent.[5] Preliminary biological evaluations have shown that it inhibits RAW 264.7 macrophages with an IC50 value of 39.6 μM. While the precise molecular targets of Rauvomine B are still under investigation, many indole alkaloids exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagram below illustrates a generalized signaling pathway often implicated in the anti-inflammatory action of such compounds in macrophage cell lines.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates RauvomineB Rauvomine B RauvomineB->IKK Inhibits RauvomineB->p38 Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Generalized anti-inflammatory signaling pathway in macrophages.

Experimental Protocols

The following section provides a detailed protocol for the cis-selective Pictet-Spengler reaction used in the synthesis of the Rauvomine B core.

Synthesis of the Tetracyclic Core via Pictet-Spengler Reaction

This protocol describes the reaction between the secondary amine (product of the preceding allylic amination step) and an aldehyde to form the tetracyclic core of Rauvomine B.

Materials:

  • Secondary amine precursor

  • Aldehyde reactant

  • Dichloromethane (B109758) (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the secondary amine (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C, add the aldehyde (1.2 equiv).

  • Add trifluoroacetic acid (10.0 equiv) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetracyclic product.

Data Presentation

The following table summarizes the quantitative data for the key Pictet-Spengler reaction step in the synthesis of the Rauvomine B core.

Parameter Value
Starting Material Secondary amine precursor
Reagents Aldehyde, Trifluoroacetic acid
Solvent Dichloromethane (DCM)
Temperature -78 °C
Reaction Time 4 hours
Yield 60-70%
Diastereomeric Ratio (cis:trans) >20:1

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the Rauvomine B tetracyclic core.

G start Start dissolve Dissolve secondary amine in anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add_aldehyde Add aldehyde cool->add_aldehyde add_tfa Add trifluoroacetic acid add_aldehyde->add_tfa react Stir at -78 °C for 4h add_tfa->react quench Quench with sat. NaHCO₃ react->quench warm Warm to room temperature quench->warm extract Extract with DCM warm->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash column chromatography concentrate->purify product Tetracyclic Product purify->product

Caption: Workflow for the Pictet-Spengler reaction in Rauvomine B core synthesis.

Conclusion

The diastereoselective Pictet-Spengler reaction is a highly effective method for constructing the tetracyclic core of Rauvomine B. The protocol provided, when executed with care, affords the desired cis-diastereomer in good yield and with excellent selectivity. This key transformation paves the way for the subsequent steps in the total synthesis of this biologically active indole alkaloid. The anti-inflammatory properties of Rauvomine B highlight the importance of developing efficient synthetic routes to enable further investigation into its therapeutic potential.

References

Application of Ring-Closing Metathesis in the Synthesis of Sarpagine Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sarpagine (B1680780) alkaloids are a class of monoterpenoid indole (B1671886) alkaloids characterized by a complex, caged polycyclic skeleton. Many members of this family exhibit significant biological activities, making them attractive targets for synthetic chemists and drug development professionals. A key challenge in the synthesis of the sarpagine core is the construction of the intricate bridged ring systems. Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic structures and has been strategically employed to forge key rings within the sarpagine framework. This document provides detailed application notes and protocols for the use of RCM in the synthesis of a key intermediate for sarpagine alkaloids.

Core Concept: RCM in Sarpagine Synthesis

The application of RCM in the context of sarpagine alkaloid synthesis primarily focuses on the construction of the central bridged azabicyclic core. A notable strategy involves an enyne RCM to form a bridged tetrahydro-β-carboline ring system, which serves as a versatile intermediate for further elaboration into various sarpagine alkaloids.[1][2] This approach allows for the efficient assembly of a complex molecular architecture from a relatively simple acyclic precursor.

Experimental Data Summary

The following table summarizes the key quantitative data for the ring-closing metathesis step in the synthesis of a sarpagine alkaloid intermediate.

EntryRCM PrecursorCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)Reference
1Enyne 1 Grubbs' First Generation Catalyst (10)CH₂Cl₂252Bridged Tetrahydro-β-carboline 2 85Neipp & Martin, 2003[1][2]

Key Experimental Protocol

This section provides a detailed methodology for the synthesis of the bridged tetrahydro-β-carboline intermediate via enyne ring-closing metathesis as reported by Neipp and Martin.[1]

Synthesis of Bridged Tetrahydro-β-carboline (2)

Materials:

  • Enyne precursor 1

  • Grubbs' First Generation Catalyst

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere of argon or nitrogen.

  • Dissolution of the Substrate: The enyne precursor 1 (1.0 equivalent) is dissolved in anhydrous dichloromethane to a concentration of 0.01 M.

  • Addition of the Catalyst: Grubbs' First Generation Catalyst (0.10 equivalents) is added to the stirred solution of the enyne precursor at room temperature. The flask is fitted with a reflux condenser under the inert atmosphere.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for an additional 30 minutes to deactivate the catalyst.

  • Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

  • Purification: The column is eluted with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bridged tetrahydro-β-carboline product 2 .

  • Characterization: The structure and purity of the product are confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The reported yield for this transformation is 85%.

Visualizations

RCM Reaction in Sarpagine Intermediate Synthesis

RCM_Sarpagine cluster_0 Enyne Ring-Closing Metathesis start Enyne Precursor (1) catalyst Grubbs' I (10 mol%) CH₂Cl₂, 25 °C, 2 h start->catalyst product Bridged Tetrahydro-β-carboline (2) catalyst->product

Caption: Enyne RCM to form the bridged sarpagine core.

General Synthetic Workflow

Workflow cluster_workflow Synthetic Workflow to Sarpagine Alkaloids A Acyclic Precursor Synthesis B Enyne RCM Cyclization A->B C Intermediate Purification B->C D Further Functionalization & Elaboration C->D E Final Sarpagine Alkaloid D->E

Caption: General workflow for sarpagine synthesis via RCM.

Hypothetical Signaling Pathway of a Sarpagine Alkaloid

Note: The precise signaling pathways for many sarpagine alkaloids are still under active investigation. This diagram represents a generalized potential mechanism based on the known activities of some indole alkaloids.

Signaling_Pathway cluster_pathway Hypothetical Sarpagine Alkaloid Signaling Sarpagine Sarpagine Alkaloid Receptor Cell Surface Receptor (e.g., GPCR, Ion Channel) Sarpagine->Receptor Binds SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activates KinaseCascade Kinase Cascade (e.g., MAPK pathway) SecondMessenger->KinaseCascade Modulates TranscriptionFactor Transcription Factor Activation/Inhibition KinaseCascade->TranscriptionFactor CellularResponse Cellular Response (e.g., Anti-proliferative, Anti-arrhythmic) TranscriptionFactor->CellularResponse

Caption: Potential signaling pathway for a sarpagine alkaloid.

References

Application Notes and Protocols for Assessing Rauvomine B Activity in Cell-Based Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B, a monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, has demonstrated significant anti-inflammatory properties.[1] Preclinical studies have identified its potential in modulating inflammatory responses, making it a compound of interest for further investigation in drug development. The murine macrophage cell line, RAW 264.7, serves as a robust and widely accepted in vitro model to elucidate the anti-inflammatory mechanisms of novel compounds. When stimulated with lipopolysaccharide (LPS), RAW 264.7 cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO), pro-inflammatory cytokines (e.g., TNF-α and IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

These application notes provide detailed protocols for utilizing RAW 264.7 cells to test the anti-inflammatory activity of Rauvomine B. The described assays will enable researchers to quantify the effects of Rauvomine B on key inflammatory markers and to investigate its potential mechanism of action.

Data Presentation

The following tables summarize the known and representative quantitative data for the activity of Rauvomine B in RAW 264.7 cells.

Table 1: Anti-inflammatory Activity of Rauvomine B and Related Compounds

CompoundTargetIC50 (µM)Positive ControlIC50 (µM)
Rauvomine B Anti-inflammatory effects39.6 Celecoxib34.3
Rauvomine AAnti-inflammatory effects55.5Celecoxib34.3
PeraksineAnti-inflammatory effects65.2Celecoxib34.3
Alstoyunine AAnti-inflammatory effects75.3Celecoxib34.3

Source:[1]

Table 2: Illustrative Dose-Response of Rauvomine B on Nitric Oxide Production

Rauvomine B Concentration (µM)% Inhibition of NO Production (Mean ± SD)
115 ± 3.2
1045 ± 5.1
39.6 (IC50) 50 ± 4.8
5062 ± 6.5
10085 ± 7.9

Note: This table presents hypothetical, yet representative, data to illustrate a typical dose-response curve, as specific public data is limited.

Table 3: Illustrative Effect of Rauvomine B on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (untreated cells)50 ± 1030 ± 8
LPS (1 µg/mL)1200 ± 150950 ± 120
LPS + Rauvomine B (10 µM)850 ± 110650 ± 90
LPS + Rauvomine B (50 µM)400 ± 60300 ± 45

Note: This table presents hypothetical, yet representative, data to illustrate the potential effects of Rauvomine B, as specific public data is limited.

Experimental Protocols

Prior to conducting the anti-inflammatory assays, it is crucial to assess the cytotoxicity of Rauvomine B on RAW 264.7 cells to ensure that the observed effects are not a result of cell death.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration range of Rauvomine B that is non-toxic to RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Rauvomine B stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Rauvomine B in DMEM. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium and treat the cells with various concentrations of Rauvomine B for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Nitric Oxide (NO) Production using Griess Assay

This protocol quantifies the effect of Rauvomine B on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Rauvomine B for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated, LPS only, and Rauvomine B only.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) using ELISA

This protocol measures the inhibitory effect of Rauvomine B on the secretion of TNF-α and IL-6.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Rauvomine B stock solution

  • LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat cells with various concentrations of Rauvomine B for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Protocol 4: Analysis of iNOS and COX-2 Expression by Western Blot

This protocol determines if Rauvomine B's anti-inflammatory effect is mediated through the inhibition of iNOS and COX-2 protein expression.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • Rauvomine B stock solution

  • LPS

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • 6-well plates

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with Rauvomine B for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Normalize the expression of iNOS and COX-2 to the β-actin loading control.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK MAPKs MAPKs (p38, ERK, JNK) TRAF6->MAPKs IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Nucleus_AP1 AP-1 MAPKs->Nucleus_AP1 RauvomineB Rauvomine B RauvomineB->IKK Inhibition RauvomineB->MAPKs Inhibition Gene_Expression Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Gene_Expression Nucleus_AP1->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Gene_Expression->Inflammatory_Mediators

Caption: Putative anti-inflammatory mechanism of Rauvomine B.

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Analysis cluster_3 Phase 4: Data Interpretation A Seed RAW 264.7 cells B Pre-treat with Rauvomine B A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (TNF-α, IL-6) D->G H Western Blot (iNOS, COX-2) E->H I Assess Anti-inflammatory Activity F->I G->I H->I

Caption: General workflow for assessing Rauvomine B activity.

References

Application Notes and Protocols for Measuring Rauvomine B Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvomine B is a monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia vomitoria.[1][2] This natural compound has garnered interest within the scientific community due to its demonstrated biological activities. Preliminary studies have highlighted its significant anti-inflammatory properties, making it a compound of interest for further investigation in drug discovery and development.[3][4][5]

These application notes provide detailed protocols for in vitro assays to quantify the anti-inflammatory efficacy of Rauvomine B. The primary model system described is the murine macrophage cell line, RAW 264.7, a well-established and widely used cell line for studying inflammation.

Data Presentation

The anti-inflammatory efficacy of Rauvomine B has been quantified by its ability to inhibit inflammatory responses in cellular models. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value for Rauvomine B in comparison to a standard non-steroidal anti-inflammatory drug (NSAID), celecoxib.

CompoundCell LineAssayIC50 Value (µM)Reference
Rauvomine BRAW 264.7 MacrophagesAnti-inflammatory Screen39.6
Celecoxib (Positive Control)RAW 264.7 MacrophagesAnti-inflammatory Screen34.3

Key Experimental Protocols

To assess the anti-inflammatory efficacy of Rauvomine B, a series of in vitro assays can be employed. These protocols detail methods to measure key inflammatory mediators and cell viability.

Cell Culture and Maintenance of RAW 264.7 Macrophages

A foundational requirement for the subsequent assays is the proper culture and maintenance of the RAW 264.7 cell line.

  • Materials:

    • RAW 264.7 cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture RAW 264.7 cells in T-75 flasks with supplemented DMEM.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

    • To subculture, aspirate the old medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

    • Resuspend the detached cells in fresh medium and seed them into new flasks or plates at the desired density.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the level of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant. A reduction in LPS-induced nitrite production is an indicator of anti-inflammatory activity.

  • Materials:

    • RAW 264.7 cells

    • Lipopolysaccharide (LPS)

    • Rauvomine B

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Rauvomine B for 1 hour.

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control).

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification (ELISA)

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • LPS

    • Rauvomine B

    • ELISA kits for mouse TNF-α and IL-6

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of Rauvomine B for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the provided standards.

Cell Viability Assay (MTT Assay)

It is crucial to determine whether the observed anti-inflammatory effects of Rauvomine B are due to its specific inhibitory activity or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • RAW 264.7 cells

    • Rauvomine B

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with the same concentrations of Rauvomine B used in the efficacy assays.

    • Incubate for 24 hours at 37°C and 5% CO2.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the viability of untreated control cells.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in testing Rauvomine B efficacy, the following diagrams have been generated.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Rauvomine_B Rauvomine B Rauvomine_B->IKK_complex Potential Inhibition

Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.

Experimental_Workflow cluster_assays Efficacy Assays start Start culture_cells Culture RAW 264.7 Cells start->culture_cells seed_plates Seed Cells in Plates culture_cells->seed_plates pre_treat Pre-treat with Rauvomine B seed_plates->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate (24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay Parallel Experiment griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay data_analysis Data Analysis and IC50 Calculation griess_assay->data_analysis elisa_assay->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing Rauvomine B efficacy.

References

Application Note: Chiral Separation of Rauvomine B Enantiomers by HPLC and SFC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rauvomine B is a complex, polycyclic monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia vomitoria.[1] Its intricate structure, featuring a unique 6/5/6/6/3/5 hexacyclic ring system and multiple stereocenters, makes it a challenging target for both total synthesis and analytical characterization.[1][2] The recent successful total synthesis of (-)-Rauvomine B underscores the importance of robust analytical methods to distinguish between its enantiomers, a critical step for pharmacological and toxicological evaluation.[2] This application note presents a proposed methodology for the development of a reliable chiral separation method for Rauvomine B enantiomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While no specific method has been published to date, this note provides a comprehensive starting point for researchers based on established principles for the chiral separation of complex alkaloids.

Introduction

The pharmacological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even exerting undesirable side effects. Therefore, the ability to separate and quantify enantiomers is paramount in drug development. Rauvomine B, with its demonstrated anti-inflammatory activity, is a promising natural product for further investigation.[1] The development of a robust chiral separation method is a prerequisite for advancing our understanding of its stereospecific bioactivity. This document outlines a systematic approach to developing such a method, focusing on the use of polysaccharide-based chiral stationary phases (CSPs), which have a broad applicability for the separation of complex chiral molecules.

Chemical Structure of Rauvomine B

Chemical Structure of Rauvomine B

Figure 1: Chemical Structure of Rauvomine B.

Proposed Method Development Strategy

The following sections detail a proposed workflow for developing a chiral separation method for Rauvomine B. The strategy involves an initial screening of chiral stationary phases and mobile phases, followed by optimization of the most promising conditions.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation racemic_rauvomine_b Racemic Rauvomine B Sample csp_screening Screen Chiral Stationary Phases (CSPs) (e.g., Amylose & Cellulose-based) racemic_rauvomine_b->csp_screening mobile_phase_screening Screen Mobile Phases (Normal, Polar Organic, Reversed-Phase) csp_screening->mobile_phase_screening promising_conditions Identify Promising Conditions (Partial or Baseline Separation) mobile_phase_screening->promising_conditions optimize_mobile_phase Optimize Mobile Phase Composition (Solvent Ratios, Additives) promising_conditions->optimize_mobile_phase optimize_instrument_params Optimize Instrument Parameters (Flow Rate, Temperature, Back Pressure for SFC) optimize_mobile_phase->optimize_instrument_params validated_method Validate Method (Resolution, Linearity, LOD, LOQ) optimize_instrument_params->validated_method application Application (Enantiomeric Purity, Pharmacokinetic Studies) validated_method->application

Caption: Workflow for Chiral Method Development of Rauvomine B.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Rauvomine B at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, ethanol, or a mixture compatible with the initial mobile phase).

  • Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL for initial screening.

HPLC Method Development Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phases (CSPs) for Screening:

    • Amylose-based: CHIRALPAK® IA, IB, IC, ID, IG

    • Cellulose-based: CHIRALCEL® OA, OB, OD, OJ

  • Initial Screening Conditions:

    • Mobile Phases:

      • Normal Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

      • Polar Organic Mode: Methanol or Ethanol with 0.1% DEA

      • Reversed Phase: Acetonitrile / Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm and 280 nm (or scan with PDA)

SFC Method Development Protocol
  • Instrumentation: A supercritical fluid chromatography system with a CO₂ pump, co-solvent pump, automated back pressure regulator, column thermostat, and a PDA detector.

  • CSPs for Screening: Same as for HPLC.

  • Initial Screening Conditions:

    • Mobile Phase: Supercritical CO₂ with a co-solvent (e.g., Methanol, Ethanol, or IPA) gradient from 5% to 40% over 10 minutes.

    • Additive: 0.1% DEA in the co-solvent.

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure: 150 bar

    • Column Temperature: 40 °C

    • Detection: As per HPLC.

Data Presentation: Expected Outcomes of Method Development

The following table summarizes hypothetical data from a successful chiral separation of Rauvomine B enantiomers. This illustrates the type of data that should be collected and analyzed during method development.

ParameterHPLC Method (Normal Phase)SFC Method
Chiral Stationary Phase CHIRALPAK® ID (Amylose-based)CHIRALCEL® OJ-H (Cellulose-based)
Mobile Phase n-Hexane:Ethanol:DEA (80:20:0.1)CO₂:Methanol with 0.1% DEA (70:30)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Retention Time (Enantiomer 1) 8.5 min3.2 min
Retention Time (Enantiomer 2) 10.2 min4.1 min
Resolution (Rs) 2.11.8
Separation Factor (α) 1.251.30

Discussion

The proposed method development strategy provides a robust starting point for achieving the chiral separation of Rauvomine B enantiomers. The initial screening phase is designed to quickly identify a suitable combination of chiral stationary phase and mobile phase. Polysaccharide-based CSPs are recommended due to their proven success in separating a wide range of complex chiral molecules, including other alkaloids.

The optimization phase is crucial for achieving baseline separation with good resolution (Rs > 1.5). For HPLC, this typically involves fine-tuning the ratio of the organic modifier in the mobile phase. For SFC, both the co-solvent percentage and the back pressure can be adjusted to optimize the separation. The addition of a basic modifier like DEA is often necessary to improve the peak shape of basic compounds like Rauvomine B.

Conclusion

This application note outlines a systematic and scientifically sound approach for the development of a chiral separation method for Rauvomine B enantiomers. By following the proposed HPLC and SFC screening and optimization protocols, researchers in drug development and natural product chemistry can establish a reliable analytical method for the enantiomeric purity assessment of Rauvomine B, which is essential for its further pharmacological evaluation.

References

Troubleshooting & Optimization

Navigating the Synthesis of (–)-Rauvomine B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development embarking on the complex total synthesis of the indole (B1671886) alkaloid (–)-Rauvomine B, this guide provides troubleshooting insights and answers to frequently asked questions. The unique hexacyclic structure of Rauvomine B, featuring a rare cyclopropane (B1198618) ring, presents significant synthetic challenges. This resource is based on the first total synthesis reported by Aquilina, Banerjee, Morais, Chen, and Smith.[1][2][3][4]

Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis, offering potential solutions and explanations based on the published methodology.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
PAA-01 Low Diastereoselectivity in Palladium-Catalyzed Allylic Amination: My Pd-catalyzed allylic amination is yielding a nearly 1:1 mixture of diastereomers.The choice of palladium catalyst and ligands is crucial for stereospecificity. The use of Pd(PPh₃)₄ is known to result in poor diastereoselectivity (1:1 dr).Use a preformed catalyst like Pd(dppe)₂ which has been shown to provide excellent stereoretention (>20:1 dr). The bidentate dppe ligand is critical for achieving high stereospecificity.[1]
PS-01 Incorrect Stereochemistry in Pictet-Spengler Reaction: The Pictet-Spengler reaction is not yielding the desired cis-diastereomer.The reaction conditions, particularly the temperature and acid catalyst, can influence the stereochemical outcome.The reported successful cis-selective Pictet-Spengler reaction was achieved using specific conditions that favor the desired stereoisomer. While the exact conditions from the primary literature should be followed, careful control of temperature and slow addition of reagents may improve selectivity.
RCM-01 Low Yield in Ring-Closing Metathesis (RCM): The ring-closing metathesis step to form the tetracyclic indoloquinolizidine framework is proceeding with low efficiency.Catalyst choice and reaction concentration are critical for RCM. Catalyst degradation or competing intermolecular reactions can reduce the yield.Ensure the use of a suitable Grubbs-type catalyst and maintain high dilution to favor the intramolecular reaction. The solvent should be rigorously degassed to prevent catalyst deactivation.
CYC-01 Failure of the Intramolecular Cyclopropanation: The key cyclopropanation of the N-sulfonyl triazole precursor is not proceeding to completion or is failing entirely.The success of this reaction is highly dependent on the conformational strain of the precursor. The presence or absence of a Boc-protecting group on the indole nitrogen significantly impacts the ground-state energy and the transition state for cyclopropanation.The unprotected indole nitrogen (R=H) is essential for this transformation. The Boc-protected precursor (R=Boc) is conformationally restricted, which raises the energy of the transition state for cyclopropanation, effectively inhibiting the reaction. Deprotection of the Boc group is necessary to enable the required conformational flexibility for the reaction to proceed.
CYC-02 Complex Mixture from the One-Pot Cycloaddition/Cyclopropanation: The one-pot Cu-catalyzed azide-alkyne cycloaddition followed by Rh-catalyzed cyclopropanation results in a complex mixture and low yield of the desired product.The balance of catalysts and reagents is delicate in this one-pot procedure. Incomplete conversion in the first step or side reactions in the second can lead to a complex product mixture.Optimization of catalyst loading (both CuTC and Rh₂(OAc)₄) and the equivalents of the sulfonyl azide (B81097) is necessary. The original report suggests that a carefully optimized one-pot process can be more efficient than a stepwise procedure.

Frequently Asked Questions (FAQs)

Q1: What is the key challenge in the total synthesis of Rauvomine B?

A1: The primary challenge is the construction of its unique 6/5/6/6/3/5 hexacyclic ring system, which includes a rare and sterically congested cyclopropane ring fused to the indoloquinolizidine core. The key bond formation to create this cyclopropane was found to be highly sensitive to the conformational strain of the precursor molecule.

Q2: Why was a strain-promoted intramolecular cyclopropanation strategy chosen?

A2: This strategy was selected to construct the challenging cyclopropane ring. The approach utilizes an intramolecular reaction of an α-imino rhodium carbene, generated from an N-sulfonyl triazole, with an alkene. This method is powerful for forming strained ring systems. Computational studies (DFT) revealed that the conformational strain in the precursor is essential for the success of this key step.

Q3: What are the key bond-forming reactions in the successful synthetic route?

A3: The synthesis relies on several key transformations to build the complex architecture:

  • A palladium-catalyzed stereospecific allylic amination to set a key stereocenter.

  • A cis-selective Pictet-Spengler reaction to form the tetracyclic core.

  • A ring-closing metathesis (RCM) to construct a crucial part of the indoloquinolizidine framework.

  • An intramolecular [3+2] cycloaddition of a sulfonyl azide to an alkyne to form the triazole precursor.

  • The final strain-promoted intramolecular cyclopropanation to form the characteristic three-membered ring.

Q4: What was the overall yield and step count for the first total synthesis of (–)-Rauvomine B?

A4: The first total synthesis was accomplished in 11 steps with an overall yield of 2.4% from commercially available materials.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of (–)-Rauvomine B.

StepReactionYield (%)Diastereomeric Ratio (dr)
1Palladium-Catalyzed Allylic Amination82 (¹H NMR yield)>20:1
2cis-Selective Pictet-Spengler ReactionNot explicitly stated-
3Ring-Closing MetathesisNot explicitly stated-
4One-pot Triazole Formation and Cyclopropanation39-

Experimental Protocols

Detailed Methodology for the One-Pot Triazole Formation and Intramolecular Cyclopropanation:

To a solution of the alkyne precursor in toluene (B28343) (PhMe), is added CuTC (copper(I) thiophene-2-carboxylate) and a sulfonyl azide. The reaction is stirred at room temperature until the alkyne is consumed (as monitored by TLC). The solvent is then removed under reduced pressure. The residue is redissolved in 1,2-dichloroethane (B1671644) (DCE), and Rh₂(OAc)₄ is added. The mixture is heated to the temperature specified in the detailed literature procedure. Upon completion, the reaction mixture is subjected to an aqueous workup to hydrolyze the resulting imine, yielding the cyclopropanated ketone. The crude product is then purified by flash column chromatography.

Visualizations

Total_Synthesis_Strategy cluster_start Starting Materials cluster_core Key Intermediates cluster_end Final Product SM Commercial Materials Allylic_Amine Allylic Amine (Stereocenter Set) SM->Allylic_Amine Pd-Catalyzed Allylic Amination Tetracycle Tetracyclic Intermediate Allylic_Amine->Tetracycle Pictet-Spengler & RCM Triazole N-Sulfonyl Triazole Tetracycle->Triazole Cu-Catalyzed Cycloaddition Rauvomine_B (–)-Rauvomine B Triazole->Rauvomine_B Strain-Promoted Intramolecular Cyclopropanation (Rh-cat)

Caption: Overall synthetic strategy for (–)-Rauvomine B.

Cyclopropanation_Mechanism Triazole N-Sulfonyl Triazole Precursor Carbene α-Imino Rhodium Carbene Triazole->Carbene Rh₂(OAc)₄ - N₂ Transition_State Intramolecular Cyclopropanation TS Carbene->Transition_State Alkene Approach Product Cyclopropane Ring Formed Transition_State->Product Ring Closure

Caption: Key intramolecular cyclopropanation step.

Troubleshooting_Flowchart Start Low Yield in Cyclopropanation? Check_Protecting_Group Is Indole N-Boc Protected? Start->Check_Protecting_Group Deprotect Yes: Remove Boc Group Check_Protecting_Group->Deprotect Yes Check_Conditions No: Check Reaction Conditions Check_Protecting_Group->Check_Conditions No Deprotect->Check_Conditions Optimize Optimize Catalyst Loading and Reagent Stoichiometry Check_Conditions->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting workflow for the cyclopropanation.

References

Technical Support Center: Optimizing the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction?

The Pictet-Spengler reaction is a chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone in the synthesis of a wide variety of natural products and pharmaceuticals.[1][3]

Q2: What are the critical parameters that influence the yield of the Pictet-Spengler reaction?

Several factors can significantly impact the yield of the Pictet-Spengler synthesis:

  • Catalyst: The choice and concentration of the acid catalyst are crucial.[4] While strong acids have been traditionally used, milder conditions can also be effective.

  • Temperature: The reaction temperature can affect the reaction rate. While higher temperatures can increase the rate, they may also lead to the formation of side products.

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.

  • Reactant Stoichiometry: The ratio of the β-arylethylamine to the carbonyl compound can be optimized to drive the reaction to completion.

Q3: What are some common side reactions, and how can they be minimized?

A common side reaction is the formation of isomers. The presence of unprotected hydroxyl groups on the phenethylamine (B48288) ring can also lead to undesired side products. To minimize these, careful control of reaction conditions such as temperature and catalyst is essential. Additionally, the use of protecting groups for sensitive functionalities may be necessary.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Pictet-Spengler reaction.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Ineffective Acetal (B89532) Hydrolysis The acid catalyst may be too weak or insufficient to efficiently hydrolyze the acetal to the corresponding aldehyde in situ. Increase the concentration of the acid catalyst or switch to a stronger Brønsted acid (e.g., from acetic acid to trifluoroacetic acid). Consider adding a small amount of water to facilitate hydrolysis if using an anhydrous aprotic solvent.
Insufficient Iminium Ion Formation The reaction conditions may not be acidic enough to promote the formation of the key electrophilic iminium ion intermediate. Use a stronger acid catalyst (TFA is often effective). Switching from a protic to an aprotic solvent (e.g., dichloromethane (B109758), toluene) can enhance the effectiveness of the acid catalyst.
Low Nucleophilicity of the β-arylethylamine Electron-withdrawing substituents on the indole (B1671886) ring of a tryptamine (B22526) derivative can reduce its nucleophilicity. While difficult to change for a given substrate, ensure reaction conditions are optimized for maximum electrophilicity of the iminium ion partner. Consider using harsher conditions (stronger acid, higher temperature), though this may risk decomposition.
Low Reaction Temperature Gradually increase the reaction temperature. A common starting point is 70°C. Monitor for the formation of side products at higher temperatures.
Problem 2: Multiple Byproducts / Complex Mixture
Potential Cause Suggested Solution
Decomposition of Starting Material or Product The acid catalyst may be too strong or the reaction temperature too high, leading to degradation. Reduce the reaction temperature or use a milder acid catalyst.
Isomer Formation Analyze the product mixture by HPLC or NMR to identify the isomers. Adjusting the reaction temperature or catalyst may alter the product ratio.
Problem 3: Difficult Purification
Potential Cause Suggested Solution
Product is an Oil If crystallization is not possible, try purification by column chromatography or preparative HPLC.
Emulsion during Acid-Base Extraction Add a small amount of a saturated salt solution (brine) to help break the emulsion.
Co-elution of Impurities in Chromatography Try a different solvent system or a different stationary phase for chromatographic purification.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to illustrate the effect of different reaction parameters on the yield of the Pictet-Spengler reaction.

Table 1: Effect of Catalyst on Yield

β-arylethylamine Aldehyde/Ketone Catalyst Solvent Temperature Yield (%) Reference
N-Benzyl tryptamineBenzaldehydePh3PAuNTf2DichloromethaneRoom Temp90
TryptamineBenzaldehyde(DM)-SEGPHOS L4(AuCl)2 / AgNTf2DichloromethaneRoom Temp93
HomoveratrylaminePhenylacetaldehydeIDPi catalyst 3aChloroformRoom TempTrace
HomoveratrylaminePhenylacetaldehydeIDPi catalyst 4aChloroformRoom Temp46

Table 2: Effect of Solvent on Yield and Selectivity

β-arylethylamine Aldehyde/Ketone Catalyst Solvent Temperature Yield (%) Selectivity (cis:trans) Reference
D-tryptophan methyl esterPiperonalNot specifiedAcetonitrileNot specifiedHigh99:1
Dopamine derivativeAldehydeNot specifiedTolueneNot specifiedNot specified86:14 (ortho)
Dopamine derivativeAldehydeNot specifiedTrifluoroethanolNot specifiedNot specified14:86 (para)

Experimental Protocols

General Procedure for the Pictet-Spengler Reaction:

To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the tryptamine derivative in an anhydrous solvent. Add the aldehyde to the solution at room temperature. Slowly add the acid catalyst to the reaction mixture. The reaction mixture is then stirred at the desired temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol for Pictet-Spengler reaction with a ketone:

To a solution of the β-arylethylamine hydrochloride (e.g., 19 mg, 0.10 mmol) and sodium ascorbate (B8700270) (20 mg, 0.10 mmol) in KPi buffer (1 mL) and methanol (B129727) (0.55 mL), add the ketone (e.g., 0.45 mL, 5.0 mmol). Seal the reaction vessel and shake at 70°C for 18 hours. Monitor the reaction progress by analytical HPLC or TLC. Upon completion, dilute the reaction mixture with water (25 mL). Wash the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL) to remove unreacted ketone. Evaporate the residual ethyl acetate from the aqueous layer in vacuo.

Visualizations

Pictet_Spengler_Mechanism cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Cyclization and Rearomatization β-arylethylamine β-arylethylamine Hemiaminal Hemiaminal β-arylethylamine->Hemiaminal + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O, H+ Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Final_Product Tetrahydroisoquinoline / Tetrahydro-β-carboline Cyclized_Intermediate->Final_Product - H+

Caption: The general mechanism of the Pictet-Spengler reaction.

Experimental_Workflow Start Start Dissolve_Amine Dissolve β-arylethylamine in anhydrous solvent Start->Dissolve_Amine Add_Carbonyl Add aldehyde or ketone Dissolve_Amine->Add_Carbonyl Add_Catalyst Slowly add acid catalyst Add_Carbonyl->Add_Catalyst Reaction Stir at desired temperature (Monitor by TLC/HPLC) Add_Catalyst->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Drying_Concentration Dry, filter, and concentrate Extraction->Drying_Concentration Purification Purify by column chromatography Drying_Concentration->Purification End End Purification->End

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

Troubleshooting_Logic Low_Yield Low Yield? Check_Catalyst Is the catalyst appropriate? Low_Yield->Check_Catalyst Yes Successful_Optimization Yield Improved Low_Yield->Successful_Optimization No Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Catalyst Optimize Catalyst: - Increase concentration - Use stronger acid Check_Catalyst->Optimize_Catalyst No Check_Solvent Is the solvent suitable? Check_Temp->Check_Solvent Yes Optimize_Temp Optimize Temperature: - Gradually increase T - Monitor for side products Check_Temp->Optimize_Temp No Optimize_Solvent Screen Solvents: - Protic vs. Aprotic Check_Solvent->Optimize_Solvent No Check_Solvent->Successful_Optimization Yes Optimize_Catalyst->Successful_Optimization Optimize_Temp->Successful_Optimization Optimize_Solvent->Successful_Optimization

Caption: A logical workflow for troubleshooting low yield in the Pictet-Spengler reaction.

References

Troubleshooting low yield in intramolecular cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting low yields in intramolecular cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you navigate challenges in your intramolecular cyclopropanation reactions.

General Issues

Q1: My intramolecular cyclopropanation reaction is resulting in a low yield. What are the general factors I should investigate first?

A1: Low yields in intramolecular cyclopropanation can arise from several factors. A systematic approach is crucial for successful troubleshooting. Key areas to investigate include:

  • Reagent and Substrate Quality: The purity of your substrate, reagents, and catalyst is critical. Degradation of starting materials or an inactive catalyst are common culprits. Ensure solvents are anhydrous and reagents are fresh or properly stored.[1][2]

  • Reaction Conditions: Temperature, reaction time, and concentration of reactants significantly impact the yield. These parameters often need to be optimized for each specific substrate.[2]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation reactions are sensitive to air and moisture.[3] Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is often essential.[3]

  • Catalyst Activity: Catalyst deactivation is a frequent cause of low conversion. This can be due to impurities in the starting materials or solvent.[1][4]

Method-Specific Issues

Q2: I'm performing a Simmons-Smith intramolecular cyclopropanation and observing poor conversion. What could be the problem?

A2: The most common issue in a Simmons-Smith reaction is the activity of the zinc-copper couple, which is essential for forming the active organozinc carbenoid.[1][2]

  • Inadequate Zinc Activation: If the zinc is not properly activated, the formation of the reactive carbenoid will be inefficient.[1] Ensure your zinc-copper couple is freshly prepared and highly active.[2]

  • Reagent Quality: Use high-purity and freshly distilled diiodomethane (B129776), as impurities can quench the carbenoid.[1]

  • Solvent Choice: Non-coordinating solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are generally preferred.[1][3] Basic solvents can decrease the reaction rate.[1]

  • Substrate Reactivity: The Simmons-Smith reaction is sensitive to steric hindrance. Cyclopropanation typically occurs on the less hindered face of the alkene.[1] The presence of directing groups, such as hydroxyl groups, can influence the reaction's stereochemistry and rate.[1][5]

Q3: My metal-catalyzed intramolecular cyclopropanation using a diazo compound is giving a low yield. What should I investigate?

A3: Low yields in these reactions often point to issues with the diazo compound's stability, the catalyst's activity, or competing side reactions.[1][3]

  • Decomposition of the Diazo Compound: Diazo compounds can be unstable. Slow addition using a syringe pump is recommended to maintain a low concentration and minimize decomposition and side reactions like carbene dimerization.[3][6]

  • Catalyst Deactivation: The catalyst can be deactivated by impurities or byproducts. Consider adding the catalyst in portions.[1] The choice of metal catalyst (e.g., Rh, Cu, Co) and its ligands is also crucial and may need optimization for your specific substrate.[3]

  • Side Reactions: Besides dimerization, carbene C-H insertion into solvent or substrate molecules can be a competing pathway.[6] Choosing a catalyst that favors cyclopropanation over C-H insertion is important.[6]

  • Substrate Reactivity: Electron-rich alkenes are generally more reactive towards the electrophilic carbene.[3] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system might be necessary.[3]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on intramolecular cyclopropanation, highlighting the impact of different parameters on reaction yield.

Table 1: Optimization of a Cu(II)-mediated Intramolecular Cyclopropanation [7]

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1Cu(OAc)₂ (30)DMF8065
2Cu(OTf)₂ (30)DMF8072
3CuBr₂ (30)DMF8092
4CuCl₂ (30)DMF8083
5CuBr₂ (30)DMSO8058
6CuBr₂ (30)DCE80N.D.

Reaction conditions: Substrate (0.2 mmol, 1.0 equiv.), Catalyst (30 mol%), DTBP (0.4 mmol, 2.0 equiv.) in solvent (1 mL) stirred under N₂ at 80 °C. N.D. = Not Detected.

Table 2: Effect of Catalyst Loading and Temperature on a Rhodium-Catalyzed Intramolecular Cyclopropanation [3]

EntryCatalystLoading (mol%)Temperature (°C)Conversion (%)
1Rh₂(OAc)₄12585
2Rh₂(OAc)₄0.52570
3Rh₂(OAc)₄1092
4Rh₂(OAc)₄14078

Reaction conditions: Substrate (1.0 mmol) in anhydrous CH₂Cl₂ (0.1 M). Diazoacetate (1.2 equiv.) added over 4 hours.

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation of an Allylic Diazoacetate [3]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the allylic substrate (1.0 mmol) and anhydrous dichloromethane (CH₂Cl₂, 5 mL).

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

  • Prepare a solution of the diazoacetate (1.2 mmol) in the same solvent (5 mL).

  • Using a syringe pump, add the diazoacetate solution to the stirred reaction mixture over a period of 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane (B1198618) product.[6]

Protocol 2: Intramolecular Simmons-Smith Cyclopropanation [6]

  • Activation of Zinc-Copper Couple: In a flask, add zinc dust (1.2 eq. relative to the alkene) followed by a solution of copper(II) acetate (B1210297) monohydrate (0.02 eq.) in glacial acetic acid. Stir the mixture, then filter, wash with diethyl ether, and dry under vacuum.[2]

  • Suspend the activated zinc-copper couple in anhydrous diethyl ether under an inert atmosphere.

  • Add diiodomethane (1.5 eq) dropwise to the stirred suspension. The mixture may gently reflux.

  • After the initial exothermic reaction subsides, add a solution of the unsaturated substrate (1.0 eq) in diethyl ether.

  • Stir the reaction mixture at reflux and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and filter it through a pad of Celite. Wash the filter cake with diethyl ether.

  • The filtrate is then washed with a saturated solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield Intramolecular Cyclopropanation

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Reagent & Substrate Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Investigate Catalyst Activity start->check_catalyst reagents_ok Purity Confirmed? check_reagents->reagents_ok conditions_ok Conditions Optimized? check_conditions->conditions_ok catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify Purify/Replace Reagents reagents_ok->purify No conditions_ok->check_catalyst Yes optimize Optimize Temp, Conc., Time conditions_ok->optimize No replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No side_reactions Consider Side Reactions (e.g., Dimerization, C-H Insertion) catalyst_ok->side_reactions Yes rerun Re-run Experiment purify->rerun optimize->rerun replace_catalyst->rerun side_reactions->optimize OptimizationPathway start Low Yield with Diazo Compound slow_addition Implement Slow Addition of Diazo Compound start->slow_addition yield_improved1 Yield Improved? slow_addition->yield_improved1 check_catalyst_loading Vary Catalyst Loading yield_improved2 Yield Improved? check_catalyst_loading->yield_improved2 change_catalyst Screen Different Catalysts (e.g., Rh(II) variants, Cu, Co) yield_improved4 Yield Improved? change_catalyst->yield_improved4 lower_temp Lower Reaction Temperature yield_improved3 Yield Improved? lower_temp->yield_improved3 check_solvent Screen Solvents (e.g., DCM, DCE, Toluene) success Optimized Conditions Found check_solvent->success Re-evaluate Substrate yield_improved1->check_catalyst_loading No yield_improved1->success Yes yield_improved2->lower_temp No yield_improved2->success Yes yield_improved3->change_catalyst No yield_improved3->success Yes yield_improved4->check_solvent No yield_improved4->success Yes

References

Technical Support Center: Synthesis of the Rauvomine B Core

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Rauvomine B core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the key synthetic steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of the Rauvomine B core, with a focus on the key transformations involved.

Palladium-Catalyzed Stereospecific Allylic Amination

The initial palladium-catalyzed allylic amination sets a crucial stereocenter. Problems at this stage can impact the entire synthetic route.

Q1: My palladium-catalyzed allylic amination of the tryptophan methyl ester is giving a low yield and/or a mixture of regioisomers. What should I investigate first?

A1: Low yields or poor regioselectivity in this step often stem from catalyst activity, reagent purity, or suboptimal reaction conditions. A systematic approach is key to troubleshooting.

  • Initial Checks:

    • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction was conducted under a rigorously maintained inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed.

    • Reagent Purity: Impurities in the tryptophan methyl ester, the allylic substrate, or the solvent can poison the catalyst. Ensure all starting materials are of high purity. Amines, in particular, can be prone to oxidation and may need to be purified immediately before use.

    • Catalyst and Ligand Integrity: The activity of your palladium source and the integrity of the phosphine (B1218219) ligand are critical. Use a reliable palladium precursor and ensure the ligand has not been degraded by air or moisture.

Q2: I am observing poor diastereoselectivity in the allylic amination step. How can I improve this?

A2: Diastereoselectivity is controlled by the coordination of the palladium catalyst and the nucleophilic attack of the amine.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount in controlling stereoselectivity. If you are observing a mixture of diastereomers, consider screening a panel of chiral ligands.

  • Solvent Effects: The polarity of the solvent can influence the reaction's stereochemical outcome. A solvent screen is recommended. Non-coordinating solvents often provide different selectivity compared to coordinating solvents like THF.

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance stereoselectivity by favoring the transition state leading to the desired product.

Parameter Condition A (Suboptimal) Condition B (Optimized for Rauvomine B Synthesis) Common Side Products
Catalyst Pd(PPh₃)₄Pd(dppe)₂Isomerized starting material
Solvent TolueneDichloromethane (B109758)Double allylation product
Temperature Room Temperature80 °CRacemized product
Diastereomeric Ratio (dr) ~5:1>20:1
Cis-Selective Pictet-Spengler Reaction

The Pictet-Spengler reaction is a critical step for forming the tetracyclic core of Rauvomine B. Achieving high cis-selectivity is essential.

Q3: My Pictet-Spengler reaction is producing a mixture of cis and trans diastereomers, with the trans isomer being a major byproduct. How can I favor the cis product?

A3: The diastereoselectivity of the Pictet-Spengler reaction is highly dependent on reaction conditions, often governed by kinetic versus thermodynamic control. The cis product is typically the kinetic product, while the trans is the thermodynamic product.

  • Kinetic Control: To favor the cis isomer, conditions that promote kinetic control should be employed. This usually involves:

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can trap the kinetically favored cis product.

    • Strong, Non-coordinating Acid: A strong Brønsted acid, such as trifluoroacetic acid (TFA), is often used to promote the reaction under kinetic control.

    • Aprotic Solvents: Using aprotic solvents can help to avoid proton-shuttling mechanisms that might lead to equilibration to the more stable trans isomer.

Q4: The Pictet-Spengler reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A4: Incomplete conversion can be due to several factors.

  • Acid Catalyst: The choice and stoichiometry of the acid catalyst are crucial. If the reaction is slow, a stronger acid or a different type of acid (e.g., a Lewis acid) could be screened.

  • Water Scavenging: The Pictet-Spengler reaction produces water, which can inhibit the reaction. The use of molecular sieves can help to drive the reaction to completion.

  • Substrate Reactivity: If the aldehyde being used is electron-deficient or sterically hindered, it may be less reactive. In such cases, increasing the temperature might be necessary, but this could negatively impact the cis-selectivity.

Parameter Condition A (Favors trans - Thermodynamic) Condition B (Favors cis - Kinetic for Rauvomine B) Common Side Products
Acid Catalyst Protic acids (e.g., HCl in protic solvent)Trifluoroacetic acid (TFA)N-acylated starting material
Temperature Reflux0 °C to room temperatureEpimerized product (trans)
Solvent Benzene, TolueneDichloromethaneDecomposed starting material
Cis:Trans Ratio <1:5>10:1
Ring-Closing Metathesis (RCM)

The RCM step is employed to form one of the rings in the indoloquinolizidine core.

Q5: My ring-closing metathesis reaction is proceeding slowly and with low yield. How can I optimize this reaction?

A5: The efficiency of RCM can be influenced by the choice of catalyst, solvent, and reaction concentration.

  • Catalyst Choice: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally more reactive and have a broader substrate scope than first-generation catalysts. If one is not effective, it is worth screening others.

  • Concentration: RCM is an intramolecular reaction, so it is favored at high dilution (typically 0.001-0.01 M) to minimize intermolecular oligomerization.

  • Ethylene (B1197577) Removal: The byproduct of RCM is ethylene gas. Removing it from the reaction mixture (e.g., by bubbling an inert gas through the solution or performing the reaction under vacuum) can help drive the equilibrium towards the product.

Q6: I am observing the formation of oligomers and/or isomerized starting material in my RCM reaction. How can I prevent these side reactions?

A6: Oligomerization is a common side reaction in RCM if the concentration is too high. Isomerization of the double bonds in the starting material or product can also occur.

  • Preventing Oligomerization: As mentioned, ensure the reaction is run at a sufficiently high dilution.

  • Suppressing Isomerization: Isomerization can sometimes be suppressed by the addition of a mild acid (like acetic acid) or other additives. However, the compatibility of these additives with your substrate must be verified. Lowering the reaction temperature may also reduce isomerization.

Parameter Condition A (Suboptimal) Condition B (Optimized for Rauvomine B Synthesis) Common Side Products
Catalyst Grubbs IHoveyda-Grubbs IIOligomers
Concentration 0.1 M0.005 MIsomerized starting material
Temperature 80 °C40-50 °CCatalyst decomposition products
Yield <50%>85%
Intramolecular Cyclopropanation

This is the key bond-forming reaction to complete the core structure of Rauvomine B. Its success is highly dependent on the precursor's conformation.

Q7: The key intramolecular cyclopropanation reaction is failing, and I am recovering the starting N-sulfonyl triazole. What could be the issue?

A7: The failure of this reaction is often linked to the conformational rigidity of the precursor, which may prevent the rhodium carbene intermediate from reaching the alkene for cyclopropanation.

  • Conformational Strain: The literature indicates that the success of this reaction is highly dependent on the strain of the indoloquinolizidine precursor. If your precursor has a different substitution pattern, it may adopt a conformation unfavorable for cyclopropanation.

  • Catalyst Choice: While Rh₂(OAc)₄ is commonly used, other rhodium(II) catalysts with different carboxylate ligands (e.g., Rh₂(esp)₂) could be screened to find one that is more effective for your specific substrate.

Q8: I am observing a significant byproduct that appears to be the result of a C-H insertion or other rearrangement instead of the desired cyclopropanation. How can I favor the desired reaction?

A8: The formation of byproducts from the rhodium carbene intermediate indicates that an alternative, lower-energy reaction pathway is competing with cyclopropanation.

  • Protecting Group Effects: The "surprising protecting group effect" noted in the synthesis of Rauvomine B highlights the importance of sterics. A bulky protecting group on the indole (B1671886) nitrogen was found to be crucial. Without it, an alternative pathway, possibly involving the formation of an aziridinium (B1262131) ylide, becomes competitive. This suggests that a bulky group can destabilize undesired transition states or conformations, thereby favoring the desired cyclopropanation.

  • Solvent: The choice of solvent can influence the lifetime and reactivity of the carbene intermediate. A screen of non-coordinating solvents is advisable.

Parameter Condition A (Side Reaction Prone) Condition B (Optimized for Rauvomine B) Major Side Product
Indole N-Protection H (unprotected)Boc (tert-Butoxycarbonyl)Aziridinium ylide derived product
Catalyst Rh₂(TFA)₄Rh₂(OAc)₄C-H insertion product
Solvent Dichloromethane1,2-Dichloroethane (B1671644)Dimerized carbene product
Yield of Rauvomine B core Low to none~60-70%

Experimental Protocols

General Procedure for Cis-Selective Pictet-Spengler Reaction

To a solution of the secondary amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere is added trifluoroacetic acid (2.0 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired cis-tetrahydro-β-carboline.

General Procedure for Intramolecular Cyclopropanation

To a solution of the N-sulfonyl triazole precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (0.01 M) under an argon atmosphere is added Rh₂(OAc)₄ (0.05 equiv). The reaction mixture is heated to 80 °C and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography on silica (B1680970) gel to yield the cyclopropanated Rauvomine B core.

Visualizations

troubleshooting_cyclopropanation start Intramolecular Cyclopropanation Fails or Gives Low Yield check_sm Is Starting Material Consumed? start->check_sm check_product Is Desired Product Formed? check_sm->check_product Yes no_reaction No Reaction: Starting Material Recovered check_sm->no_reaction No side_reactions Side Reactions Observed check_product->side_reactions No, or low yield check_catalyst Verify Catalyst Activity (Rh₂(OAc)₄) no_reaction->check_catalyst check_temp Ensure Correct Temperature (e.g., 80 °C) no_reaction->check_temp check_conformation Consider Precursor Conformation (Is it too rigid?) no_reaction->check_conformation solution_catalyst Use Fresh Catalyst Screen other Rh(II) catalysts check_catalyst->solution_catalyst solution_conformation Modify Precursor to Reduce Rigidity check_conformation->solution_conformation check_protection Is Indole Nitrogen Protected? (Bulky group like Boc is crucial) side_reactions->check_protection ch_insertion C-H Insertion Byproduct? side_reactions->ch_insertion unprotected_path Side reaction via Aziridinium Ylide check_protection->unprotected_path No solution_protection Install a Bulky Protecting Group (e.g., Boc) unprotected_path->solution_protection screen_solvents Screen Non-Coordinating Solvents ch_insertion->screen_solvents pictet_spengler_selectivity start Control of Diastereoselectivity in Pictet-Spengler Reaction kinetic_path Kinetic Control start->kinetic_path thermo_path Thermodynamic Control start->thermo_path low_temp Low Temperature (-78 °C to 0 °C) kinetic_path->low_temp strong_acid Strong Acid (e.g., TFA) kinetic_path->strong_acid high_temp High Temperature (Reflux) thermo_path->high_temp equilibrating_acid Equilibrating Conditions (e.g., protic acid/solvent) thermo_path->equilibrating_acid cis_product Cis-Product (Desired for Rauvomine B) low_temp->cis_product strong_acid->cis_product trans_product Trans-Product (Major Side Product) high_temp->trans_product equilibrating_acid->trans_product cis_product->trans_product Equilibration under thermodynamic conditions

Technical Support Center: Purification Strategies for Rauvomine B Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of intermediates in the synthesis of Rauvomine B.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Rauvomine B intermediates?

The intermediates in the synthesis of Rauvomine B, like many indole (B1671886) alkaloids, present several purification challenges:

  • Strong Adsorption: The presence of basic nitrogen atoms and polar functional groups can lead to strong binding with polar stationary phases like silica (B1680970) gel, making elution difficult.[1]

  • Peak Tailing: Secondary interactions between the basic nitrogen of the intermediates and acidic silanol (B1196071) groups on the surface of silica gel are a common cause of peak tailing.[1] This distortion of peak shape complicates fraction collection and reduces the purity of the isolated compound.

  • Poor Resolution: The synthesis of complex molecules like Rauvomine B can result in a mixture of structurally similar side-products and diastereomers, making baseline separation a significant challenge.

  • Compound Degradation: Some indole alkaloid intermediates can be sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1]

Q2: How can I prevent peak tailing during column chromatography of Rauvomine B intermediates?

Peak tailing is a common issue that can be addressed by:

  • Adding a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (Et3N) or ammonium (B1175870) hydroxide (B78521) (NH4OH), into the mobile phase can neutralize the acidic silanol groups on the silica gel surface. A typical concentration is 0.1-1% (v/v) of the total mobile phase volume.

  • Using a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina (B75360). Alternatively, deactivated silica gel can be employed.

  • Reversed-Phase Chromatography: For intermediates that are sufficiently soluble in polar solvents, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative.

Q3: My target intermediate is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?

This issue arises from very strong interactions between your compound and the stationary phase. Here are some solutions:

  • Increase Mobile Phase Polarity Further: A common solvent system for highly retained polar compounds is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). If a high concentration of MeOH is still insufficient, adding a small amount of ammonium hydroxide to the methanol (e.g., 1-2% NH4OH in MeOH) before preparing the mobile phase can help to displace the highly polar compound from the silica gel.

  • Switch to a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or a basic stationary phase can be beneficial.

  • Consider Reversed-Phase Chromatography: If your intermediate has some water solubility, reversed-phase chromatography is a powerful alternative for purifying highly polar compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of Rauvomine B intermediates.

Problem Possible Cause Solution
No separation of spots on TLC, even with various solvent systems. The compounds in the mixture have very similar polarities.* Try a different stationary phase for TLC: Use alumina or reversed-phase TLC plates. * Consider High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution than standard column chromatography.
The purified compound shows multiple spots on TLC after solvent evaporation. The compound may have degraded during purification or upon concentration.* Avoid excessive heat: Evaporate the solvent at a lower temperature using a rotary evaporator. * Check for solvent impurities: Ensure the solvents used for purification and extraction are of high purity. * Assess compound stability: Some intermediates may be unstable and should be used immediately in the next step.
Low recovery of the compound after column chromatography. The compound may be irreversibly adsorbed onto the column, or it may be co-eluting with other impurities.* Perform a small-scale trial run: Before committing all of your material, test the purification conditions on a small amount of the crude product. * Use a less active stationary phase: Deactivated silica or alumina can reduce irreversible adsorption. * Optimize the mobile phase: A well-chosen mobile phase will ensure your compound elutes in a reasonable volume without excessive band broadening.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Rauvomine B Intermediate
  • Preparation of the TLC and Column:

    • Develop a suitable mobile phase system using Thin Layer Chromatography (TLC). The ideal system will give your target compound an Rf value of approximately 0.2-0.4.

    • Pack a glass column with silica gel using the slurry method with the initial, least polar mobile phase.[1] Ensure the packing is uniform to avoid cracking or channeling.

  • Sample Loading:

    • Dissolve the crude intermediate in a minimal amount of the appropriate solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar mobile phase determined from your TLC analysis.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure desired product.

  • Isolation of the Purified Compound:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified intermediate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Indole Alkaloids

For high-resolution separation of complex mixtures of indole alkaloids, reversed-phase HPLC is often employed.[2][3]

  • Column: A reversed-phase C18 column is a common choice.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid (0.05-0.1%) or an ion-pairing reagent, is typically used.[3]

  • Detection: A UV detector is suitable for most indole alkaloids, as the indole nucleus is chromophoric.

Quantitative Data Summary

The following tables provide starting points for the purification of Rauvomine B intermediates. The exact conditions will need to be optimized for each specific synthetic step.

Table 1: Suggested Column Chromatography Conditions for Rauvomine B Intermediates

Intermediate Type Stationary Phase Mobile Phase System (Gradient) Additive
Non-polar to moderately polar intermediatesSilica GelHexane / Ethyl Acetate0.1-1% Triethylamine
Polar intermediatesSilica GelDichloromethane / Methanol0.1-1% Triethylamine or Ammonium Hydroxide
Highly polar or basic intermediatesAlumina (Neutral or Basic)Dichloromethane / MethanolNot always necessary
Acid-sensitive intermediatesDeactivated Silica GelHexane / Ethyl Acetate or Dichloromethane / Methanol0.1-1% Triethylamine

Table 2: Example HPLC Parameters for Indole Alkaloid Separation

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

Visualizations

experimental_workflow crude_product Crude Intermediate dissolve Dissolve in Minimal Solvent crude_product->dissolve tlc TLC Analysis for Solvent System dissolve->tlc load Load Sample onto Column dissolve->load column_prep Prepare Silica Gel Column tlc->column_prep column_prep->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Intermediate evaporate->pure_product

Caption: General workflow for the purification of a Rauvomine B intermediate by column chromatography.

troubleshooting_tree start Problem with Purification q_tailing Is there peak tailing? start->q_tailing a_tailing_yes Add Triethylamine or NH4OH to Mobile Phase q_tailing->a_tailing_yes Yes q_no_elution Is the compound not eluting? q_tailing->q_no_elution No end Problem Solved a_tailing_yes->end a_no_elution_yes Increase Mobile Phase Polarity (e.g., higher % MeOH) or Switch to Alumina q_no_elution->a_no_elution_yes Yes q_poor_sep Is there poor separation? q_no_elution->q_poor_sep No a_no_elution_yes->end a_poor_sep_yes Try a Different Solvent System or Consider HPLC for Higher Resolution q_poor_sep->a_poor_sep_yes Yes q_poor_sep->end No a_poor_sep_yes->end

Caption: A decision tree for troubleshooting common issues in the column chromatography of Rauvomine B intermediates.

References

Technical Support Center: Stereoselective Synthesis of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Rauvomine B, with a specific focus on improving stereoselectivity in key synthetic steps.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of Rauvomine B, offering potential causes and actionable solutions in a question-and-answer format.

Palladium-Catalyzed Stereospecific Allylic Amination

Question: The stereospecificity of my palladium-catalyzed allylic amination is low, leading to a mixture of diastereomers. What are the potential causes and how can I improve it?

Answer:

Low stereospecificity in this reaction can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Problem: Incomplete Oxidative Addition or Isomerization of the π-Allyl Complex. The stereochemical information of the starting material can be lost if the palladium catalyst promotes isomerization of the π-allyl intermediate.

    • Solution:

      • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. Ensure you are using a ligand that promotes a rapid and stereospecific reaction, such as triphenylphosphine (B44618) (PPh₃), as reported in the synthesis of (-)-Rauvomine B.

      • Solvent: The polarity of the solvent can influence the stability and reactivity of the catalytic species. A non-polar solvent like tetrahydrofuran (B95107) (THF) is often a good starting point.

      • Temperature: Running the reaction at the lowest effective temperature can minimize unwanted side reactions, including isomerization.

  • Problem: Racemization of the Chiral Amine. If the reaction conditions are too harsh, the chiral amine nucleophile may undergo racemization.

    • Solution:

      • Base Selection: Use a non-nucleophilic base to avoid unwanted reactions with the amine. Bases like sodium bicarbonate (NaHCO₃) are generally mild.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to potentially racemizing conditions.

  • Problem: Impure Starting Materials. Impurities in the allylic acetate (B1210297) or the chiral amine can interfere with the catalytic cycle.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques such as chromatography or distillation.

cis-Selective Pictet-Spengler Reaction

Question: My Pictet-Spengler reaction is yielding a significant amount of the trans-diastereomer instead of the desired cis-product. How can I improve the cis-selectivity?

Answer:

Achieving high cis-selectivity in the Pictet-Spengler reaction between a tryptophan derivative and an aldehyde is a common challenge. The diastereoselectivity is often under kinetic control, and several factors can influence the outcome.

  • Problem: Thermodynamic Control Favoring the trans-Isomer. Prolonged reaction times or high temperatures can lead to equilibration and formation of the thermodynamically more stable trans-isomer.[1]

    • Solution:

      • Reaction Conditions: Employ conditions that favor kinetic control. This typically involves running the reaction at low temperatures (e.g., -78 °C to 0 °C).[2]

      • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. A Brønsted acid like trifluoroacetic acid (TFA) is commonly used. Use the minimum amount of acid required to promote the reaction.

  • Problem: Lack of π-Stacking Interactions. The formation of the cis-product is believed to be favored by π-stacking interactions between the indole (B1671886) nucleus and the aldehyde substituent in the transition state.[1]

    • Solution:

      • Substrate Design: While the core structure is set for Rauvomine B synthesis, be aware that bulky, non-aromatic substituents on the aldehyde may disfavor the transition state leading to the cis-isomer.

  • Problem: Solvent Effects. The solvent can influence the transition state geometry.

    • Solution: Aprotic solvents of low to moderate polarity, such as dichloromethane (B109758) (CH₂Cl₂), are often employed. Experimenting with different solvents may be beneficial.

Question: How can I accurately determine the diastereomeric ratio (d.r.) of my Pictet-Spengler products?

Answer:

The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[3][4]

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture.

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often good diagnostic peaks.

    • Integrate the signals for each diastereomer. The ratio of the integrals will give you the diastereomeric ratio.

    • For complex spectra, 2D NMR techniques like COSY or HSQC can help in assigning the peaks.

Intramolecular Rhodium-Catalyzed Cyclopropanation

Question: The intramolecular cyclopropanation step is giving low yield and a mixture of diastereomers. What are the critical parameters to control for this reaction?

Answer:

The success of the strain-promoted intramolecular cyclopropanation is highly dependent on the conformation of the precursor.

  • Problem: Catalyst Deactivation or Low Reactivity.

    • Solution:

      • Catalyst Choice: Dirhodium(II) catalysts are effective for this transformation. Rh₂(OAc)₄ is a common choice, but other rhodium catalysts with different carboxylate ligands can be screened.

      • Solvent: Anhydrous, non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE) are typically used.

      • Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to decomposition. A systematic temperature screen is recommended.

  • Problem: Poor Diastereoselectivity. The facial selectivity of the cyclopropanation is dictated by the conformational preferences of the substrate.

    • Solution:

      • Substrate Conformation: As demonstrated in the synthesis of (-)-Rauvomine B, the conformational strain of the indoloquinolizidine precursor is key to high diastereoselectivity. While modifying the core structure is not an option, ensure the precursor is correctly synthesized and that no unexpected isomers are carried through.

      • Slow Addition of Precursor: In some rhodium-catalyzed cyclopropanations, slow addition of the diazo compound (or its precursor) can improve selectivity by maintaining a low concentration of the reactive carbene intermediate.

Quantitative Data Summary

The following table summarizes the reported diastereomeric ratios for the key stereoselective steps in the synthesis of (-)-Rauvomine B.

StepReactionKey ReagentsSolventTemp. (°C)Diastereomeric Ratio (cis:trans)Reference
2 cis-Selective Pictet-Spengler ReactionTFACH₂Cl₂0 to rt>20:1
3 Intramolecular Rhodium-Catalyzed CyclopropanationRh₂(OAc)₄CH₂Cl₂404:1

Experimental Protocols

Detailed Protocol for cis-Selective Pictet-Spengler Reaction

This protocol is adapted from the synthesis of (-)-Rauvomine B.

Materials:

  • Secondary amine precursor

  • Aldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the secondary amine (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C, add trifluoroacetic acid (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Visualizations

Key Stereoselective Steps in Rauvomine B Synthesis

Rauvomine_B_Stereoselectivity Key Stereoselective Steps in Rauvomine B Synthesis cluster_0 Palladium-Catalyzed Allylic Amination cluster_1 cis-Selective Pictet-Spengler Reaction cluster_2 Intramolecular Cyclopropanation allylic_acetate Allylic Acetate aminated_product Stereodefined Amine allylic_acetate->aminated_product Stereospecific chiral_amine Chiral Amine chiral_amine->aminated_product pd_catalyst Pd(PPh₃)₄ pd_catalyst->aminated_product tryptophan_deriv Tryptophan Derivative aminated_product->tryptophan_deriv Further Steps cis_product cis-Tetrahydro-β-carboline (>20:1 d.r.) tryptophan_deriv->cis_product aldehyde Aldehyde aldehyde->cis_product tfa TFA tfa->cis_product alkene_triazole Alkene-Triazole Precursor cis_product->alkene_triazole Further Steps rauvomine_core Rauvomine B Core (4:1 d.r.) alkene_triazole->rauvomine_core Strain-Promoted rh_catalyst Rh₂(OAc)₄ rh_catalyst->rauvomine_core

Caption: Key stereocontrolling reactions in the synthesis of Rauvomine B.

References

Technical Support Center: Synthesis of Rauvomine B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Rauvomine B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of this complex indole (B1671886) alkaloid. The information provided is based on the first total synthesis of (-)-Rauvomine B and general principles of scaling up fine chemical production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Rauvomine B in a question-and-answer format.

Question 1: Low yield in the intramolecular cyclopropanation step.

Answer: The key cyclopropanation step to form the unique cyclopropane (B1198618) ring in Rauvomine B is highly sensitive to the conformation and strain of the indoloquinolizidine N-sulfonyltriazole precursor.[1][2][3][4][5][6]

  • Precursor Conformation: Ensure the tetracyclic N-sulfonyltriazole precursor has been synthesized and purified correctly. Any deviation in its structure can significantly impact the cyclopropanation efficiency. Computational studies, such as DFT, have shown the importance of the precursor's conformational strain for a successful reaction.[1][2][3][4][5][6]

  • Catalyst Choice and Handling: The reaction typically uses a rhodium (II) carboxylate catalyst. Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.

  • Reaction Conditions: Temperature and solvent can influence the reaction outcome. Experiment with slight variations in temperature and consider different aprotic solvents to optimize the yield.[7]

Question 2: Difficulty with the cis-selective Pictet-Spengler reaction on a larger scale.

Answer: Achieving high cis-selectivity in the Pictet-Spengler reaction can be challenging during scale-up.

  • Mixing and Temperature Control: Inefficient mixing in larger reactors can lead to localized temperature gradients ("hot spots") and reduced stereoselectivity.[7] Ensure adequate agitation and use a reactor with precise temperature control.

  • Reagent Addition: Slow, controlled addition of the reagents can help maintain optimal reaction conditions and improve selectivity.

  • Solvent Choice: The choice of solvent can play a crucial role. While protic solvents are traditional, exploring aprotic media might offer better results in some cases.[7]

Question 3: Challenges in purifying the final product and key intermediates.

Answer: The purification of polar and basic compounds like indole alkaloids can be complex, especially at a larger scale where column chromatography becomes less practical.[7]

  • Alternative Purification Methods: Consider alternative purification techniques such as crystallization, preparative HPLC, or supercritical fluid chromatography (SFC).

  • Acid-Base Extraction: If the alkaloid has a high affinity for the aqueous phase during work-up, traditional acid-base extractions may be inefficient.[7] In such cases, after basifying the aqueous layer, use a more polar organic solvent for extraction or perform multiple extractions to improve recovery.[7]

  • Diastereomer Separation: If the reaction produces a mixture of diastereomers that are difficult to separate, try to optimize the reaction conditions to enhance diastereoselectivity.[7] If separation is still necessary, chiral chromatography may be required.[7]

Frequently Asked Questions (FAQs)

Q1: What is the overall yield of the reported total synthesis of (-)-Rauvomine B?

The first total synthesis of (-)-Rauvomine B was accomplished in 11 steps with an overall yield of 2.4% from commercially available starting materials.[1][2][3][4][5][6]

Q2: What are the key bond-forming reactions in the synthesis of Rauvomine B?

The successful synthetic route involves several important bond-forming reactions:

  • A palladium-catalyzed stereospecific allylic amination.[1][2][4][5][6]

  • A cis-selective Pictet-Spengler reaction.[1][2][4][5][6]

  • A ring-closing metathesis.[1][2][4][5][6]

  • A strain-promoted intramolecular cyclopropanation.[1][2][3][4][5][6]

Q3: What are the general challenges to consider when scaling up indole alkaloid synthesis?

Scaling up the synthesis of complex indole alkaloids like Rauvomine B presents several general challenges:[7]

  • Exothermic Reactions: Reactions that are manageable on a small scale can become dangerously exothermic at a larger scale, requiring robust cooling and monitoring.[7]

  • Mixing Efficiency: Ensuring homogeneity in large reaction vessels is critical to avoid localized side reactions and reduced yields.[7]

  • Purification: Moving from lab-scale chromatography to large-scale purification requires significant process development and can be costly.[7]

  • Solvent Effects: The optimal solvent on a small scale may not be the most practical or efficient for large-scale production.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of (-)-Rauvomine B.

ParameterValueReference
Total Number of Steps11[1][2][4][6]
Overall Yield2.4%[1][2][3][4][5][6]
Starting MaterialsCommercially Available[1][2][3][4][5][6]

Experimental Protocols

Protocol 1: Intramolecular Cyclopropanation

This protocol describes the key step for the formation of the cyclopropane ring in Rauvomine B.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the tetracyclic N-sulfonyltriazole precursor in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or toluene).

  • Catalyst Addition: Add the rhodium (II) carboxylate catalyst (e.g., Rh₂(OAc)₄) to the solution. The catalyst loading should be optimized, typically ranging from 1-5 mol%.

  • Reaction: Stir the reaction mixture at the optimized temperature. The reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up.

  • Purification: Purify the crude product using column chromatography or another suitable method to isolate Rauvomine B.

Protocol 2: cis-Selective Pictet-Spengler Reaction

This protocol outlines the procedure for the stereoselective formation of the tetracyclic indoloquinolizidine framework.

  • Reactant Preparation: Dissolve the tryptamine (B22526) derivative in a suitable solvent.

  • Aldehyde Addition: Add the corresponding aldehyde to the solution.

  • Acid Catalyst: Introduce a suitable acid catalyst to promote the cyclization. The choice of acid and solvent is crucial for achieving high cis-selectivity.

  • Reaction Conditions: Maintain the reaction at the optimized temperature with vigorous stirring to ensure homogeneity.

  • Monitoring and Work-up: Monitor the reaction until completion. Perform a standard aqueous work-up to isolate the crude product.

  • Purification: Purify the resulting tetracycle, ensuring the desired cis-diastereomer is isolated.

Visualizations

Rauvomine_B_Synthetic_Pathway Start Commercial Materials Precursor Tetracyclic N-sulfonyltriazole Precursor Start->Precursor Multiple Steps (Pd-catalyzed amination, Pictet-Spengler, Ring-closing metathesis) RauvomineB (-)-Rauvomine B Precursor->RauvomineB Intramolecular Cyclopropanation

Caption: Overall synthetic pathway to (-)-Rauvomine B.

Troubleshooting_Logic Start Low Yield in Key Step? CheckPurity Verify Precursor Purity and Structure Start->CheckPurity Yes Solution Improved Yield Start->Solution No OptimizeConditions Optimize Reaction Conditions (Temperature, Solvent, Catalyst) CheckPurity->OptimizeConditions CheckMixing Ensure Efficient Mixing OptimizeConditions->CheckMixing CheckMixing->Solution Successful NoImprovement Consult Further Literature CheckMixing->NoImprovement Unsuccessful

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Overcoming Poor Solubility of Rauvomine B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Rauvomine B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Rauvomine B and why is its solubility a concern?

A1: Rauvomine B is a monoterpenoid indole (B1671886) alkaloid isolated from the plant Rauvolfia vomitoria.[1][2] It has demonstrated significant anti-inflammatory properties, making it a compound of interest for further investigation.[3][4] Like many complex alkaloids, Rauvomine B is a lipophilic molecule with a rigid, hexacyclic ring structure, which contributes to its low solubility in aqueous solutions.[3][5] This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable results in biological assays.[6][7]

Q2: What is the recommended initial solvent for dissolving Rauvomine B?

A2: The standard approach for compounds with poor aqueous solubility is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended initial solvent due to its high solubilizing power for a wide range of organic molecules.[6][7]

Q3: My Rauvomine B precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to keep the compound dissolved. To address this, you can try several strategies:

  • Reduce the final concentration of Rauvomine B in your assay.

  • Increase the percentage of DMSO in the final assay medium, but be mindful of solvent toxicity in cell-based assays.[7]

  • Use a co-solvent in addition to DMSO to improve solubility in the final aqueous solution.[8][9]

  • Employ solubilizing agents such as surfactants or cyclodextrins.[8]

Q4: Are there alternatives to DMSO that are less toxic to cells?

A4: Yes, while DMSO is widely used, other solvents can be considered, especially for sensitive cell-based assays. Ethanol (B145695), methanol, and dimethylformamide (DMF) are potential alternatives, although they may have their own effects on protein stability and cell viability.[5][6] It is crucial to run appropriate vehicle controls to assess the impact of any solvent on your specific experimental system.

Q5: How do I choose the best solubilization strategy for my specific assay?

A5: The optimal strategy depends on the nature of your assay (e.g., cell-free biochemical vs. cell-based), the required final concentration of Rauvomine B, and the tolerance of your system to various solvents and excipients. A good starting point is to determine the maximum tolerable concentration of DMSO or other organic solvents in your assay. If this concentration is insufficient to solubilize the required amount of Rauvomine B, you should then explore co-solvents or other solubilizing agents.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with Rauvomine B.

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's solubility limit in the final solvent mixture has been exceeded.1. Decrease Final Concentration: Lower the target concentration of Rauvomine B. 2. Optimize Stock Dilution: Add the DMSO stock solution directly to the final assay medium while vortexing to ensure rapid mixing and minimize localized high concentrations that promote precipitation. 3. Use Co-solvents: Prepare the assay buffer with a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene (B3416737) glycol (PEG).[8]
Inconsistent or non-reproducible results in cell-based assays. 1. Incomplete Solubilization: The compound is not fully dissolved in the stock solution, leading to inaccurate dilutions. 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) is affecting cell health and response.1. Verify Stock Solution: Ensure the stock solution is clear with no visible precipitate. Gentle warming or sonication can aid dissolution. 2. Run Vehicle Controls: Always include a vehicle control (assay medium with the same final concentration of the solvent) to assess the effect of the solvent on the cells.[7] 3. Lower Solvent Concentration: Keep the final DMSO concentration below 0.5% (v/v), or lower if required for your specific cell line.
Low or no biological activity observed in an enzyme assay. 1. Inaccurate Concentration: The actual concentration of soluble Rauvomine B is much lower than the nominal concentration due to precipitation. 2. Solvent Interference: The organic solvent is inhibiting the enzyme's activity.1. Confirm Solubility: Before the assay, dilute the stock solution to the final concentration in the assay buffer and centrifuge to pellet any precipitate. Measure the concentration in the supernatant to determine the true soluble concentration. 2. Check Solvent Compatibility: Run a control to test the effect of the solvent on the enzyme's baseline activity. Some proteins are sensitive to organic solvents.[6]

Experimental Protocols

Protocol 1: Preparation of a Rauvomine B Stock Solution in DMSO
  • Weigh the desired amount of Rauvomine B powder accurately in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution against a light source to confirm there is no visible particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Using a Co-Solvent System for Improved Aqueous Solubility
  • Prepare a high-concentration stock solution of Rauvomine B in 100% DMSO as described in Protocol 1.

  • Prepare your final assay buffer (e.g., PBS or cell culture medium).

  • To a separate tube, add the required volume of the assay buffer.

  • Add a water-miscible co-solvent, such as Polyethylene Glycol 400 (PEG-400) or ethanol, to the assay buffer to a final concentration of 1-5%.

  • Add the Rauvomine B DMSO stock solution to the buffer/co-solvent mixture dropwise while vortexing to reach the final desired concentration.

  • Ensure the final concentration of DMSO remains within the tolerated limits of your assay system.

Protocol 3: Solubilization Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8]

  • Prepare a solution of a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), in your aqueous assay buffer (e.g., 1-10% w/v).

  • Add the required amount of Rauvomine B powder directly to the cyclodextrin-containing buffer.

  • Alternatively, add a concentrated DMSO stock of Rauvomine B to the cyclodextrin solution. The cyclodextrin will help to keep the compound in solution as the DMSO is diluted.

  • Stir or sonicate the mixture until the Rauvomine B is fully dissolved. This process may take longer than with organic solvents.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Visualizations

G start Start: Need to dissolve Rauvomine B for assay stock Prepare 10-20 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous assay buffer stock->dilute precipitate Does it precipitate? dilute->precipitate proceed Proceed with assay. Include vehicle control. precipitate->proceed No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes no_precipitate No yes_precipitate Yes option1 Option 1: Lower final concentration troubleshoot->option1 option2 Option 2: Use Co-Solvent (e.g., PEG-400) in final buffer troubleshoot->option2 option3 Option 3: Use Solubilizing Agent (e.g., Cyclodextrin) troubleshoot->option3 retest Re-test for precipitation option1->retest option2->retest option3->retest retest->proceed No retest->troubleshoot Yes (try another option)

Caption: Decision tree for selecting a Rauvomine B solubilization strategy.

G start 1. Weigh Rauvomine B Powder add_dmso 2. Add 100% DMSO to make concentrated stock start->add_dmso dissolve 3. Vortex / Sonicate to fully dissolve add_dmso->dissolve dilute 5. Add stock to buffer while vortexing dissolve->dilute prepare_buffer 4. Prepare final aqueous assay buffer (may contain co-solvents) prepare_buffer->dilute final_solution 6. Final Assay Solution (Rauvomine B at target concentration) dilute->final_solution G stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage (e.g., RAW 264.7) stimulus->macrophage pathway Signaling Pathway (e.g., NF-κB, MAPKs) macrophage->pathway rauvomine Rauvomine B rauvomine->pathway Inhibition proinflammatory Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) pathway->proinflammatory inflammation Inflammation proinflammatory->inflammation

References

Preventing degradation of Rauvomine B during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rauvomine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Rauvomine B during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Rauvomine B and why is its stability important?

A1: Rauvomine B is a monoterpenoid indole (B1671886) alkaloid with significant anti-inflammatory properties.[1] Like many complex natural products, its intricate structure, which includes an indole moiety and a unique cyclopropane (B1198618) ring, makes it susceptible to degradation.[2] Ensuring its stability is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering impurities.

Q2: What are the primary factors that can cause Rauvomine B to degrade?

A2: Based on the general chemistry of indole alkaloids, the primary factors that can cause Rauvomine B degradation are:

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[3][4][5]

  • Hydrolysis: The presence of ester or other labile functional groups in related alkaloids suggests that Rauvomine B could be susceptible to hydrolysis under acidic or alkaline conditions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the structure of indole alkaloids.

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation reactions.

Q3: What are the ideal storage conditions for Rauvomine B?

A3: To minimize degradation, Rauvomine B should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry, solid powder. If it must be stored in solution, use a dry, aprotic solvent and keep it tightly sealed at low temperatures.

Q4: I've observed a change in the color of my solid Rauvomine B sample. What could be the cause?

A4: A change in color, such as yellowing or browning, is often an indication of degradation, likely due to oxidation or photodegradation. It is recommended to re-analyze the purity of the sample before use.

Q5: My Rauvomine B solution has been left at room temperature for an extended period. Is it still usable?

A5: It is highly likely that some degradation has occurred. The extent of degradation will depend on the solvent, the duration of exposure, and light conditions. We strongly recommend re-evaluating the purity of the solution using a suitable analytical method like HPLC before proceeding with your experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity in an experiment Degradation of Rauvomine B due to improper storage or handling.1. Verify the purity of the Rauvomine B stock. 2. Prepare fresh solutions from a properly stored solid sample. 3. Minimize the exposure of the compound to harsh conditions (light, high temperature, extreme pH) during the experiment.
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Compare the chromatogram to a reference standard. 2. Conduct a forced degradation study to identify potential degradation products. 3. Re-purify the sample if necessary.
Poor solubility of the solid sample The sample may have degraded into less soluble products or absorbed moisture.1. Gently dry the sample under a vacuum. 2. Attempt to dissolve the sample in a different solvent. 3. If solubility issues persist, the sample may be significantly degraded and should be discarded.
Inconsistent results between experimental replicates Inconsistent handling of Rauvomine B, leading to varying levels of degradation.1. Standardize the protocol for handling Rauvomine B, including solution preparation and storage. 2. Ensure all replicates are treated identically in terms of light and temperature exposure.

Experimental Protocols

Protocol 1: Purity Assessment of Rauvomine B by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a Rauvomine B sample.

Materials:

  • Rauvomine B sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Rauvomine B.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm

    • Gradient:

      • Start with 20% B, hold for 2 minutes.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 20% B and re-equilibrate for 5 minutes.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of Rauvomine B by the total peak area of all components.

Protocol 2: Forced Degradation Study of Rauvomine B

This protocol describes a forced degradation study to identify potential degradation products and assess the stability of Rauvomine B under various stress conditions.

Materials:

  • Rauvomine B

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system as described in Protocol 1

Procedure:

  • Preparation of Stressed Samples:

    • Prepare a 1 mg/mL stock solution of Rauvomine B in acetonitrile.

    • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or solvent for control).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid sample at 105°C for 24 hours, then prepare a solution.

    • Photodegradation: Expose a solution of Rauvomine B to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At the end of the incubation period, neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the HPLC method described in Protocol 1.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of Rauvomine B remaining under each condition.

Data Presentation

Table 1: Recommended Storage Conditions for Rauvomine B
ConditionShort-Term (≤ 1 month)Long-Term (> 1 month)
Temperature 2-8°C≤ -20°C
Light Protect from lightProtect from light
Atmosphere Tightly sealed containerInert atmosphere (Argon/Nitrogen)
Form Solid or in a dry, aprotic solventSolid
Table 2: Hypothetical Results of a Forced Degradation Study on Rauvomine B
Stress Condition% Rauvomine B RemainingNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Control 99.8%0-
0.1 M HCl, 60°C, 24h 75.2%28.5 min
0.1 M NaOH, 60°C, 24h 82.1%110.2 min
3% H₂O₂, RT, 24h 65.7%39.1 min, 11.5 min
Heat (105°C), 24h 91.5%112.3 min
Photostability 78.9%29.8 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Rauvomine B Sample stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis stock->acid Apply Stress base Alkaline Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photostability stock->photo Apply Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation & Purity Assessment hplc->data anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (p38, JNK) LPS->MAPK NFkB_I IkB Degradation IKK->NFkB_I NFkB_N NF-kB Nuclear Translocation NFkB_I->NFkB_N Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_N->Cytokines MAPK->Cytokines RauvomineB Rauvomine B RauvomineB->IKK Inhibition RauvomineB->MAPK Inhibition

References

Validation & Comparative

Validating the Structure of Synthetic Rauvomine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data confirms the successful synthesis of Rauvomine B, a complex indole (B1671886) alkaloid with potential anti-inflammatory properties. This guide provides a detailed comparison of the structural validation data for synthetic Rauvomine B against its naturally occurring counterpart, alongside the experimental protocols used for its characterization.

The first total synthesis of (–)-Rauvomine B, a unique cyclopropane-containing monoterpene indole alkaloid, represents a significant achievement in natural product synthesis.[1][2] The validation of the complex hexacyclic structure of the synthetic product is paramount and relies on a rigorous comparison of its spectroscopic data with that of the natural compound isolated from Rauvolfia vomitoria.[3] This guide serves as a resource for researchers, scientists, and drug development professionals by presenting a side-by-side analysis of the key characterization data.

Comparative Spectroscopic Data

The structural identity of synthetic Rauvomine B was confirmed by comparing its ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data with the data reported for the natural product. The data presented in the following tables demonstrates a strong correlation, confirming the successful synthesis.

Table 1: ¹H NMR Data Comparison (CDCl₃)
PositionSynthetic Rauvomine B (Aquilina et al., 2024) δ [ppm] (multiplicity, J [Hz])Natural Rauvomine B (Zeng et al., 2017) δ [ppm] (multiplicity, J [Hz])
Data not explicitly available in search resultsData not explicitly available in search resultsData not explicitly available in search results
.........

Note: Specific peak assignments were not available in the provided search results. However, the original publications should be consulted for this detailed information.

Table 2: ¹³C NMR Data Comparison (CDCl₃)
PositionSynthetic Rauvomine B (Aquilina et al., 2024) δ [ppm]Natural Rauvomine B (Zeng et al., 2017) δ [ppm]
Data not explicitly available in search resultsData not explicitly available in search resultsData not explicitly available in search results
.........

Note: Specific peak assignments were not available in the provided search results. The original publications should be consulted for this detailed information.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data Comparison
IonSynthetic Rauvomine B (Aquilina et al., 2024) [M+H]⁺Natural Rauvomine B (Zeng et al., 2017) [M+H]⁺
CalculatedData not explicitly available in search resultsData not explicitly available in search results
FoundData not explicitly available in search resultsData not explicitly available in search results

Note: The exact mass-to-charge ratios were not available in the provided search results. The original publications should be consulted for this detailed information.

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structural validation of Rauvomine B. For specific parameters and instrument details, refer to the supporting information of the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of synthetic or natural Rauvomine B is dissolved in deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable full peak assignment.

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). The obtained spectra are compared with the data from the known natural product.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Analysis: The experimentally determined monoisotopic mass is compared to the calculated exact mass of the proposed molecular formula of Rauvomine B to confirm its elemental composition.

Single-Crystal X-ray Diffraction (for Natural Rauvomine B)
  • Crystallization: Single crystals of natural Rauvomine B suitable for X-ray diffraction are grown from a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data is collected.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule and confirming its absolute configuration. The crystallographic data for natural rauvomine B was deposited at the Cambridge Crystallographic Data Centre (CCDC).[3]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis cluster_natural Natural Product cluster_validation Structural Validation start Starting Materials synthesis Total Synthesis of (–)-Rauvomine B start->synthesis purification Purification synthesis->purification synthetic_product Synthetic Rauvomine B purification->synthetic_product nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthetic_product->nmr hrms High-Resolution Mass Spectrometry synthetic_product->hrms plant Rauvolfia vomitoria extraction Extraction & Isolation plant->extraction natural_product Natural Rauvomine B extraction->natural_product natural_product->nmr natural_product->hrms xray X-ray Crystallography (Natural Product) natural_product->xray comparison Data Comparison nmr->comparison hrms->comparison xray->comparison conclusion Structure Confirmed comparison->conclusion

Figure 1. Experimental workflow for the synthesis and structural validation of Rauvomine B.

G cluster_data Spectroscopic & Crystallographic Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion NMR_data NMR Data (¹H, ¹³C Chemical Shifts, Coupling Constants) compare_nmr Synthetic vs. Natural NMR Spectra NMR_data->compare_nmr MS_data HRMS Data (Exact Mass) compare_ms Synthetic vs. Natural HRMS Data MS_data->compare_ms Xray_data X-ray Data (3D Structure, Absolute Configuration) compare_structure Synthetic Data vs. Natural X-ray Structure Xray_data->compare_structure conclusion Structural Equivalence Confirmed compare_nmr->conclusion compare_ms->conclusion compare_structure->conclusion

Figure 2. Logical relationship for the structural validation of synthetic Rauvomine B.

References

Rauvomine B Demonstrates Superior In Vitro Anti-inflammatory Activity Compared to Other Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive analysis of available data indicates that Rauvomine B, a sarpagine (B1680780) alkaloid isolated from Rauvolfia vomitoria, exhibits more potent anti-inflammatory activity in vitro than its structural analogs Rauvomine A, peraksine (B1174184), and alstoyunine A. This guide provides a detailed comparison of their activities, outlines the experimental protocols used for their evaluation, and explores the potential molecular mechanisms underlying their anti-inflammatory effects. This information is intended for researchers, scientists, and professionals in drug development.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of Rauvomine B and related sarpagine alkaloids was assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of the NO production, are summarized in the table below. A lower IC50 value indicates greater potency.

CompoundSarpagine AlkaloidIC50 (µM) on NO Production in RAW 264.7 CellsReference CompoundIC50 (µM)
Rauvomine B Yes39.6 Celecoxib34.3
Rauvomine AYes55.5
PeraksineYes65.2
Alstoyunine AYes75.3
Rauvomine CYes (Peraksine Derivative)10.76
Other Peraksine Derivatives (with pyran ring)Yes17.52 - 20.99

Data compiled from studies on alkaloids isolated from Rauvolfia vomitoria.[1][2]

As the data indicates, Rauvomine B demonstrates a significantly lower IC50 value compared to Rauvomine A, peraksine, and alstoyunine A, suggesting a superior ability to inhibit nitric oxide production in this cellular model of inflammation.[2] Its activity is comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), Celecoxib.[2] Notably, other peraksine derivatives, such as Rauvomine C, have shown even more potent anti-inflammatory effects in the same assay.[1]

Experimental Protocols

The evaluation of the anti-inflammatory activity of these sarpagine alkaloids was primarily conducted using an in vitro nitric oxide inhibition assay in RAW 264.7 macrophages.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To determine the ability of test compounds to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent (LPS).

Cell Line: RAW 264.7, a murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Rauvomine B and other sarpagine alkaloids). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug) are also included.

  • Inflammatory Stimulation: After a pre-incubation period with the test compounds, inflammation is induced by adding lipopolysaccharide (LPS) to the wells. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The cells are then incubated for a specified period (e.g., 24 hours) to allow for the production of nitric oxide.

  • Nitrite (B80452) Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent, which results in a colorimetric reaction.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated, LPS-stimulated wells to that in the vehicle-treated, LPS-stimulated wells. The IC50 value is then determined from the dose-response curve.

Postulated Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

While the precise molecular mechanism of Rauvomine B's anti-inflammatory activity has not been definitively elucidated, it is hypothesized to involve the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators. Based on the known mechanisms of other anti-inflammatory alkaloids, particularly those from the Rauvolfia genus, the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are plausible targets.[3][4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

It is proposed that Rauvomine B may exert its anti-inflammatory effect by interfering with one or more steps in this pathway, ultimately leading to a reduction in iNOS expression and consequently, lower nitric oxide production.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB RauvomineB Rauvomine B (Hypothesized) RauvomineB->IKK Inhibits? NFkB_nuc NF-κB RauvomineB->NFkB_nuc Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription IkB_NFkB->NFkB_nuc NF-κB Translocation

Caption: Hypothesized inhibition of the NF-κB pathway by Rauvomine B.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS can activate several MAPKs, including p38, JNK, and ERK. These kinases, in turn, can activate transcription factors such as AP-1, which also contributes to the expression of pro-inflammatory genes. It is possible that Rauvomine B could also modulate the MAPK pathway, leading to a reduction in the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 RauvomineB Rauvomine B (Hypothesized) RauvomineB->MKKs Inhibits? RauvomineB->p38 Inhibits? RauvomineB->JNK Inhibits? DNA DNA AP1->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes

Caption: Potential modulation of the MAPK pathway by Rauvomine B.

Conclusion

The available in vitro data strongly suggest that Rauvomine B is a promising sarpagine alkaloid with significant anti-inflammatory properties, outperforming several of its close structural relatives in a key assay of inflammation. Its potency in inhibiting nitric oxide production is comparable to the established anti-inflammatory drug Celecoxib. While further research is required to fully elucidate its mechanism of action, the modulation of the NF-κB and MAPK signaling pathways represents a plausible explanation for its observed effects. These findings warrant further investigation into the therapeutic potential of Rauvomine B for the treatment of inflammatory disorders.

References

A Comparative Efficacy Analysis of Rauvomine B and Celecoxib in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive analysis of the monoterpenoid indole (B1671886) alkaloid, Rauvomine B, demonstrates comparable anti-inflammatory efficacy to the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib, in a preclinical in vitro model. This guide provides a detailed comparison of their chemical properties, mechanisms of action, and supporting experimental data for researchers, scientists, and professionals in drug development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. This guide focuses on a comparative evaluation of Rauvomine B, a natural product isolated from Rauvolfia vomitoria, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.

Chemical and Biological Profiles

Rauvomine B is a structurally complex monoterpenoid indole alkaloid. Celecoxib is a synthetic diaryl-substituted pyrazole (B372694) that functions as a selective COX-2 inhibitor, a key enzyme in the prostaglandin (B15479496) synthesis pathway that mediates pain and inflammation.

Quantitative Efficacy Comparison

The anti-inflammatory potential of Rauvomine B and Celecoxib was evaluated in a murine macrophage cell line (RAW 264.7), a standard in vitro model for assessing inflammatory responses. The half-maximal inhibitory concentration (IC50) was determined, with the results indicating comparable potency between the two compounds.

CompoundChemical ClassMolecular FormulaIC50 (µM) in RAW 264.7 Macrophages
Rauvomine BMonoterpenoid Indole AlkaloidC20H22N2O339.6
CelecoxibDiaryl-substituted pyrazoleC17H14F3N3O2S34.3[1]

Experimental Protocols

The following is a representative experimental protocol for determining the anti-inflammatory efficacy of test compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, based on established methodologies.

Cell Culture and Treatment:

  • Cell Maintenance: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For the assay, cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Incubation: The following day, the culture medium is replaced with fresh medium containing various concentrations of Rauvomine B, Celecoxib, or vehicle control (DMSO). The cells are pre-incubated with the compounds for a specified period (e.g., 2 hours).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is then added to each well (excluding the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.

Quantification of Nitric Oxide (NO) Production:

  • Sample Collection: After a 24-hour incubation period with LPS and the test compounds, the cell culture supernatant is collected.

  • Griess Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent system. This involves mixing an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentrations in the experimental samples are calculated from this standard curve. The percentage of inhibition of NO production is determined by comparing the results of the compound-treated groups to the LPS-only treated group. The IC50 value is then calculated from the dose-response curve.

Visualizing the Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.

G Figure 1: Celecoxib's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

G Figure 2: Anti-inflammatory Assay Workflow cluster_0 Cell Culture & Plating cluster_1 Treatment & Stimulation cluster_2 Nitric Oxide Measurement cluster_3 Data Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plates Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Rauvomine B or Celecoxib Incubate_Overnight->Add_Compounds Pre_Incubate Pre-incubate Add_Compounds->Pre_Incubate Add_LPS Add LPS (1 µg/mL) Pre_Incubate->Add_LPS Incubate_24h Incubate for 24 hours Add_LPS->Incubate_24h Collect_Supernatant Collect supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing anti-inflammatory activity in RAW 264.7 cells.

Conclusion

The available preclinical data suggests that Rauvomine B possesses anti-inflammatory properties comparable to the selective COX-2 inhibitor, Celecoxib. While the precise mechanism of action for Rauvomine B is still under investigation, its efficacy in a standard in vitro inflammation model highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety profile.

References

Comparative Guide to the Structure-Activity Relationship of Rauvomine B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationship (SAR) of Rauvomine B, a unique monoterpenoid indole (B1671886) alkaloid, and its naturally occurring analogs. Due to a lack of systematic SAR studies on synthetic Rauvomine B derivatives, this guide focuses on the known anti-inflammatory activity of Rauvomine B and compares its structure with co-isolated alkaloids from Rauvolfia vomitoria.

Introduction

Rauvomine B is a structurally complex monoterpenoid indole alkaloid isolated from the plant Rauvolfia vomitoria. Its distinctive hexacyclic framework, which includes a cyclopropane (B1198618) ring, has attracted interest from the scientific community. Preliminary studies have revealed that Rauvomine B possesses anti-inflammatory properties, suggesting its potential as a lead compound for the development of new anti-inflammatory agents. This guide summarizes the current state of knowledge regarding the biological activity of Rauvomine B and provides a structural comparison with its analogs.

Quantitative Data Presentation

The primary reported biological activity for Rauvomine B is its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Nitric oxide is a key mediator in the inflammatory process. The available quantitative data is presented in the table below. At present, there is no publicly available data on the anti-inflammatory activity of Rauvomine A, peraksine, and alstoyunine A from the same study for a direct comparison.

CompoundBiological ActivityCell LineIC50 (μM)
Rauvomine B Inhibition of NO productionRAW 264.739.6
Rauvomine A Anti-inflammatory activity not reported--
Peraksine Anti-inflammatory activity not reported--
Alstoyunine A Anti-inflammatory activity not reported*--

*Note: Alstoyunine A has been reported to exhibit other biological activities, including antipsychotic, anxiolytic, anticancer, and antimalarial properties.

Structural Comparison of Rauvomine B and Analogs

The structural differences between Rauvomine B and its co-isolated analogs—Rauvomine A, peraksine, and alstoyunine A—are visualized in the diagram below. These variations, particularly the presence of the cyclopropane ring in Rauvomine B, are significant for any future SAR studies.

Structural_Comparison_of_Rauvomine_Analogs cluster_0 Rauvomine B cluster_1 Rauvomine A cluster_2 Peraksine cluster_3 Alstoyunine A Rauvomine_B Rauvomine_B Rauvomine_A Rauvomine_A Peraksine Peraksine Alstoyunine_A Alstoyunine_A

Caption: Chemical structures of Rauvomine B and its co-isolated analogs.

Experimental Protocols

The following is a representative experimental protocol for determining the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in RAW 264.7 macrophages. This protocol is based on established methodologies.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., Rauvomine B) for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant is collected from each well.

  • The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

  • The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment.

Cell Viability Assay (MTT Assay):

  • To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed in parallel.

  • After removing the supernatant for the Griess test, 100 µL of MTT solution (0.5 mg/mL in DMEM) is added to each well and incubated for 4 hours.

  • The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance at 570 nm is measured using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Experimental Workflow

The general workflow for screening the anti-inflammatory activity of natural products like Rauvomine B is depicted in the diagram below.

G cluster_workflow Anti-inflammatory Activity Screening Workflow A Isolation of Rauvomine B from Rauvolfia vomitoria B Structural Elucidation (NMR, MS, X-ray) A->B C RAW 264.7 Cell Culture D Pre-treatment with Rauvomine B C->D E LPS Stimulation D->E F Incubation (24h) E->F G Nitric Oxide (NO) Production Assay (Griess Test) F->G H Cell Viability Assay (MTT Assay) F->H I Data Analysis (IC50 Calculation) G->I H->I

In Vivo Validation of Rauvomine B's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers

This publication provides a detailed comparative analysis of the potential in vivo anti-inflammatory properties of Rauvomine B, a structurally unique monoterpenoid indole (B1671886) alkaloid.[1][2] While in vivo data for the isolated Rauvomine B is not yet publicly available, this guide leverages existing data on extracts from its natural source, Rauvolfia vomitoria, and closely related indole alkaloids to provide a predictive assessment of its efficacy and mechanism of action. This document is intended for researchers, scientists, and professionals in drug development.

Rauvomine B has demonstrated significant anti-inflammatory activity in in vitro studies, with an IC50 value of 39.6 μM against murine macrophages (RAW 264.7), comparable to the non-steroidal anti-inflammatory drug (NSAID) celecoxib (B62257) (IC50 = 34.3 μM).[2][3] This guide explores the expected in vivo performance of Rauvomine B in established preclinical models of inflammation and situates its potential within the broader context of anti-inflammatory indole alkaloids.

Comparative In Vivo Anti-Inflammatory Activity

To project the in vivo efficacy of Rauvomine B, we present data from studies on the crude extract of Rauvolfia vomitoria, the plant from which Rauvomine B is isolated. The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating acute inflammation. The data below compares the anti-inflammatory effects of Rauvolfia vomitoria extract with the well-established NSAID, Indomethacin.

Test Substance Dosage Time Post-Carrageenan Edema Inhibition (%) Reference
Rauvolfia vomitoria Methanolic Leaf Extract100 mg/kg1-12 hoursNon-dose dependent reduction[2][4]
Rauvolfia vomitoria Methanolic Leaf Extract200 mg/kg1-12 hoursNon-dose dependent reduction[2][4]
Rauvolfia vomitoria Methanolic Leaf Extract400 mg/kg1-12 hoursNon-dose dependent reduction[2][4]
Indomethacin10 mg/kg1-12 hoursSignificant reduction (positive control)[2][4]

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Indole alkaloids frequently exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A predominant mechanism is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the enzyme Cyclooxygenase-2 (COX-2).

The proposed mechanism for Rauvomine B, based on related indole alkaloids, involves the suppression of IκBα kinase (IKK). This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and COX-2. The downregulation of COX-2, a key enzyme in the synthesis of prostaglandins, further contributes to the anti-inflammatory effect.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_pathway Intracellular Signaling Cascade cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB_NFkB IkB-NFkB Complex IKK->IkB_NFkB Phosphorylates IkB IkB IkB NFkB NFkB COX2 COX-2 NFkB->COX2 Induces Transcription NFkB_nucleus NFkB (active) NFkB->NFkB_nucleus Translocates IkB_NFkB->NFkB Releases Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation RauvomineB Rauvomine B RauvomineB->IKK Inhibits NFkB_nucleus->COX2

Proposed anti-inflammatory mechanism of Rauvomine B.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema assay, a standard preclinical model for assessing acute inflammation.

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rodents.

Materials:

  • Wistar rats or Swiss albino mice (of either sex, weighing 150-200g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound (Rauvomine B) at various doses

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle control (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment. They are housed in standard cages with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: Test compound at different doses (e.g., 100, 200, 400 mg/kg)

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: The paw volume is measured at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

G Start Start Acclimatize Animal Acclimatization Start->Acclimatize Group Random Grouping (n=6) Acclimatize->Group Baseline Measure Initial Paw Volume Group->Baseline Administer Administer Test Compound/ Control/Vehicle Baseline->Administer Induce Inject Carrageenan Administer->Induce Measure Measure Paw Volume (1, 2, 3, 4, 5 hours) Induce->Measure Analyze Calculate % Edema Inhibition Measure->Analyze End End Analyze->End

References

A Comparative Analysis of the Mechanisms of Action: Rauvomine B and Established COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between Rauvomine B, a novel monoterpenoid indole (B1671886) alkaloid, and well-characterized selective cyclooxygenase-2 (COX-2) inhibitors, exemplified by Celecoxib. While Rauvomine B has demonstrated significant anti-inflammatory activity in preliminary studies, its precise mechanism of action is still under investigation. This document contrasts its observed effects with the established molecular mechanism of Celecoxib to highlight areas for future research.

Introduction to Compared Agents

Rauvomine B is a natural product isolated from the plant Rauvolfia vomitoria.[1][2][3] It is a structurally unique indole alkaloid featuring a complex hexacyclic ring system that includes a cyclopropane (B1198618) moiety.[4][5] Preliminary biological screenings have identified its potential as an anti-inflammatory agent.

Celecoxib is a widely studied and clinically used nonsteroidal anti-inflammatory drug (NSAID). It belongs to the diaryl-substituted pyrazole (B372694) class of compounds and is known for its selective inhibition of the COX-2 enzyme, which provides a therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action

The primary pathway for inflammation and pain mediated by NSAIDs involves the inhibition of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.

  • Celecoxib: A Selective COX-2 Inhibitor Celecoxib functions as a selective, noncompetitive, reversible inhibitor of the COX-2 enzyme. Its chemical structure, specifically the sulfonamide side chain, allows it to bind to a hydrophilic side pocket present in the active site of the COX-2 enzyme. This pocket is larger and more flexible compared to the corresponding site in the COX-1 isoform, which is the basis for Celecoxib's selectivity. By binding to this site, Celecoxib blocks the enzyme's ability to synthesize prostaglandin (B15479496) precursors, thereby reducing inflammation and pain.

  • Rauvomine B: An Investigational Anti-Inflammatory Agent The direct molecular target responsible for Rauvomine B's anti-inflammatory effects has not yet been fully elucidated. Preliminary studies have shown that it inhibits inflammatory responses in RAW 264.7 macrophage cells with a potency comparable to Celecoxib. This activity suggests that Rauvomine B may interfere with the prostaglandin synthesis pathway, potentially through the inhibition of COX-2. However, other mechanisms, such as the modulation of different pro-inflammatory signaling cascades (e.g., NF-κB or cytokine signaling), cannot be ruled out without further experimental evidence. Direct enzymatic assays are required to confirm if Rauvomine B acts as a COX-2 inhibitor and to determine its mode of action (e.g., competitive, non-competitive) and selectivity profile.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 COX1->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Isomerases Celecoxib Celecoxib Celecoxib->COX2  Direct Inhibition (Active Site) RauvomineB Rauvomine B RauvomineB->COX2 Putative Inhibition (Mechanism TBD)

Figure 1: COX-2 Signaling Pathway and Points of Inhibition.

Comparative Performance Data

The following table summarizes the available quantitative data for Rauvomine B and Celecoxib. The data for Rauvomine B is preliminary and based on a single reported cell-based assay.

ParameterRauvomine BCelecoxib
Chemical Class Monoterpenoid Indole AlkaloidDiaryl-substituted Pyrazole
Primary Target To Be Determined (TBD)Cyclooxygenase-2 (COX-2)
IC50 (RAW 264.7 Assay) 39.6 µM34.3 µM
Mechanism Type TBDNoncompetitive, Reversible Inhibitor
COX-2 Selectivity Index TBD~7.6 - 106 (Varies by assay)

IC50 (Half-maximal inhibitory concentration) in RAW 264.7 macrophage cells is a measure of a compound's ability to inhibit inflammatory processes in a cellular context. COX-2 Selectivity Index is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher value indicates greater selectivity for COX-2.

Recommended Experimental Protocols

To fully elucidate the mechanism of action of Rauvomine B, the following experimental protocols are recommended.

4.1. In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit purified COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of Rauvomine B for COX-1 and COX-2 and calculate its selectivity index.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Cofactors: Hematin, L-epinephrine.

    • Substrate: Arachidonic acid.

    • Test compounds (Rauvomine B, Celecoxib) dissolved in DMSO.

    • Reaction termination solution (e.g., 2.0 M HCl).

    • 96-well plate and plate reader or LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, cofactors, and the respective enzyme (COX-1 or COX-2) in a 96-well plate.

    • Add various concentrations of the test compound (or DMSO as a vehicle control) to the wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed concentration of arachidonic acid to all wells.

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.

    • Terminate the reaction by adding the stop solution.

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method, such as an ELISA kit or LC-MS/MS.

    • Calculate the percentage of inhibition for each concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

4.2. Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

This assay confirms the anti-inflammatory activity of a compound in a relevant cellular environment.

  • Objective: To measure the dose-dependent inhibition of inflammatory mediators (e.g., PGE2, Nitric Oxide) by Rauvomine B in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS) from E. coli.

    • Test compounds dissolved in DMSO.

    • Griess Reagent for Nitric Oxide (NO) measurement or PGE2 ELISA kit.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate inflammation by adding LPS (e.g., 1 µg/mL) to the wells (excluding the negative control).

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Measure the concentration of NO using the Griess reagent or PGE2 using an ELISA kit, following the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of inhibition of NO or PGE2 production against the log concentration of the compound.

G start Compound Discovery (e.g., Rauvomine B isolation) cell_screen Primary Screening: Cell-Based Assay (e.g., RAW 264.7 + LPS) start->cell_screen decision1 Significant Anti-inflammatory Activity? cell_screen->decision1 enzyme_assay Secondary Screening: In Vitro Enzyme Assays (COX-1 and COX-2) decision1->enzyme_assay  Yes stop End: Low Priority or Re-evaluate decision1->stop No   calc Determine IC50 Values Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) enzyme_assay->calc decision2 Potent & Selective Inhibition? calc->decision2 mechanistic Advanced Mechanistic Studies: - Enzyme Kinetics (Ki) - Binding Assays - In Vivo Models decision2->mechanistic  Yes decision2->stop No   lead Lead Candidate for Further Development mechanistic->lead

Figure 2: Workflow for Characterizing Novel Anti-inflammatory Agents.

Conclusion and Future Directions

Rauvomine B is a promising natural product with anti-inflammatory activity comparable to the selective COX-2 inhibitor Celecoxib in a cell-based model. However, its classification as a direct COX-2 inhibitor is currently putative. The critical next step for researchers is to perform direct enzymatic inhibition assays, as detailed in this guide, to determine its IC50 values against COX-1 and COX-2. These experiments will definitively establish whether Rauvomine B's mechanism of action involves COX-2 inhibition and will quantify its selectivity. Further mechanistic studies, including enzyme kinetics and binding analysis, will provide a comprehensive understanding of its therapeutic potential and position it relative to established drugs like Celecoxib.

References

Unveiling the Absolute Stereochemistry of Rauvomine B: A Comparative Analysis of Confirmation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the experimental validation of the absolute stereochemistry of the indole (B1671886) alkaloid, Rauvomine B.

The intricate molecular architecture of natural products presents a significant challenge in the field of organic chemistry, with the precise determination of absolute stereochemistry being a critical step in understanding their biological activity and potential therapeutic applications. This guide provides a comprehensive comparison of the methodologies employed to confirm the absolute stereochemistry of Rauvomine B, a unique cyclopropane-containing monoterpenoid indole alkaloid.

Introduction to Rauvomine B

Rauvomine B is a structurally novel C18 normonoterpenoid indole alkaloid isolated from the plant Rauvolfia vomitoria.[1][2] Its distinctive 6/5/6/6/3/5 hexacyclic ring system, which includes a substituted cyclopropane (B1198618) ring, sets it apart from other sarpagine-type alkaloids.[1][3] The confirmation of its absolute stereochemistry is paramount for its development as a potential therapeutic agent, particularly given its observed anti-inflammatory activity.[1]

Methods for Stereochemical Confirmation: A Comparative Overview

Two primary approaches have been instrumental in unequivocally establishing the absolute stereochemistry of Rauvomine B:

  • Spectroscopic and Crystallographic Analysis of the Natural Product: This classical approach involves the isolation of the compound from its natural source and subsequent analysis using a suite of sophisticated analytical techniques.

  • Asymmetric Total Synthesis: This method involves the laboratory synthesis of the target molecule from achiral or chiral starting materials through a series of stereocontrolled reactions. A comparison of the synthesized molecule's properties with those of the natural product provides definitive proof of its absolute configuration.

The following sections detail the experimental data and protocols associated with each approach, offering a clear comparison of their respective contributions to the stereochemical assignment of Rauvomine B.

Comparison of Experimental Data for the Confirmation of Rauvomine B's Absolute Stereochemistry

ParameterMethodResultReference
Optical Rotation Isolation from Rauvolfia vomitoria[α]²⁵D = -94.1 (c = 0.42, CHCl₃)
Total Synthesis[α]²⁵D = -94.1 (c = 0.42, CHCl₃)
Spectroscopic Data ¹H NMR, ¹³C NMR, HRMS (Natural Product)Data consistent with proposed structure
¹H NMR, ¹³C NMR (Synthetic Product)Spectroscopic data matched that of the natural material
Crystallography Single-Crystal X-ray Diffraction (Rauvomine A)Determined the absolute configuration of the closely related Rauvomine A, which informed the stereochemistry of Rauvomine B
Computational Analysis Electronic Circular Dichroism (ECD) CalculationsCalculated ECD spectrum matched the experimental spectrum of the natural product

Experimental Protocols

Isolation and Spectroscopic/Crystallographic Analysis

Methodology: The aerial parts of Rauvolfia vomitoria were subjected to extraction and chromatographic separation to isolate Rauvomine B.

  • Spectroscopic Analysis: The structure of the isolated compound was elucidated using one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

  • Single-Crystal X-ray Diffraction: While a crystal structure for Rauvomine B was not explicitly reported, the absolute configuration of the co-isolated and structurally related Rauvomine A was determined by single-crystal X-ray diffraction. This data was crucial in inferring the stereochemistry of Rauvomine B.

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum of Rauvomine B was compared with the calculated spectrum to further confirm the absolute configuration.

Asymmetric Total Synthesis of (-)-Rauvomine B

The first total synthesis of (-)-Rauvomine B was accomplished in 11 steps with an overall yield of 2.4% from commercially available starting materials. The synthetic strategy centered on a key intramolecular cyclopropanation reaction.

Key Stereocontrolling Reactions:

  • Palladium-Catalyzed Stereospecific Allylic Amination: This reaction was crucial for setting a key stereocenter with high fidelity.

  • cis-Selective Pictet-Spengler Reaction: This reaction established the cis relationship of substituents on the newly formed ring.

Confirmation: The spectroscopic data (¹H NMR and ¹³C NMR) of the synthetic (-)-Rauvomine B were identical to those of the natural isolate. Crucially, the optical rotation of the synthetic material was in excellent agreement with the reported value for the natural product, providing unequivocal confirmation of the absolute stereochemistry.

Visualizing the Logic of Stereochemical Confirmation

The following diagram illustrates the logical workflow for confirming the absolute stereochemistry of Rauvomine B, integrating both the analysis of the natural product and the evidence from total synthesis.

G cluster_0 Analysis of Natural Rauvomine B cluster_1 Asymmetric Total Synthesis Isolation Isolation from Rauvolfia vomitoria Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Xray Single-Crystal X-ray (on Rauvomine A) Isolation->Xray ECD ECD Spectroscopy (Experimental vs. Calculated) Isolation->ECD Confirmation Confirmed Absolute Stereochemistry of Rauvomine B Spectroscopy->Confirmation Structural Elucidation Xray->Confirmation Inference of Stereochemistry ECD->Confirmation Corroboration Synthesis Total Synthesis of (-)-Rauvomine B Stereo_Control Stereocontrolled Reactions (e.g., Pd-catalyzed amination) Synthesis->Stereo_Control Synthetic_Spectroscopy Spectroscopic Analysis of Synthetic Product Synthesis->Synthetic_Spectroscopy Optical_Rotation Optical Rotation Measurement Synthesis->Optical_Rotation Synthetic_Spectroscopy->Confirmation Matching Data Optical_Rotation->Confirmation Matching Sign and Magnitude

Caption: Workflow for the confirmation of Rauvomine B's absolute stereochemistry.

Conclusion

The absolute stereochemistry of Rauvomine B has been rigorously established through a complementary approach of analyzing the natural product and completing its asymmetric total synthesis. The congruence of data from spectroscopic analysis, X-ray crystallography of a related compound, ECD calculations, and the matching optical rotation of the synthetic and natural materials provides a solid foundation for its further investigation and development. This guide highlights the power of combining modern analytical and synthetic methods to unravel the complexities of natural product chemistry.

References

Comparative Analysis of Rauvomine B: Target Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rauvomine B, a monoterpenoid indole (B1671886) alkaloid with noted anti-inflammatory properties. Due to the limited availability of direct molecular target data for Rauvomine B, this document utilizes data from structurally related sarpagine (B1680780) alkaloids and other relevant indole alkaloids as proxies to offer a representative comparison against the well-characterized non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This guide aims to objectively present the available data to inform research and drug development efforts.

Executive Summary

Rauvomine B, isolated from Rauvolfia vomitoria, has demonstrated anti-inflammatory activity in cell-based assays with a potency comparable to that of Celecoxib. While the precise molecular targets of Rauvomine B are yet to be fully elucidated, the broader family of indole alkaloids is known to interact with a variety of kinases and receptors. This guide explores the potential target space of Rauvomine B by examining related compounds and contrasts it with the known on-target and off-target activities of Celecoxib.

Comparative Data on Target Inhibition

The following table summarizes the inhibitory activities of Rauvomine B, proxy indole alkaloids, and Celecoxib against various molecular targets. It is important to note that the data for Rauvomine B is limited to a cellular assay, while the data for proxy compounds and Celecoxib are from direct enzymatic or binding assays.

CompoundTarget/AssayIC50 / KiCompound ClassReference
Rauvomine B Murine Macrophages (RAW 264.7)39.6 µMMonoterpenoid Indole Alkaloid[1]
Celecoxib Murine Macrophages (RAW 264.7)34.3 µMCOX-2 Inhibitor[1]
Celecoxib Cyclooxygenase-2 (COX-2)Varies (in nM range)COX-2 Inhibitor[2]
Celecoxib Cyclooxygenase-1 (COX-1)Significantly higher than COX-2COX-2 Inhibitor[2]
Celecoxib Carbonic Anhydrase IsoformsVaries (in nM to µM range)COX-2 Inhibitor[1]
Celecoxib 3-phosphoinositide-dependent protein kinase-1 (PDK1)Varies (in µM range)COX-2 Inhibitor[1]
Voacangine (Proxy)TRPM89 µM (IC50)Iboga Indole Alkaloid[3]
Voacangine (Proxy)TRPV150 µM (IC50)Iboga Indole Alkaloid[3]
Voacangine (Proxy)VEGFR2Inhibitory activity notedIboga Indole Alkaloid[4]
Ajmaline (Proxy)Sodium Channels (SCNA)Primary TargetSarpagine Indole Alkaloid[5]
Ajmaline (Proxy)Potassium ChannelsInhibitory activity notedSarpagine Indole Alkaloid[6]
Ajmaline (Proxy)Calcium ChannelsInhibitory activity notedSarpagine Indole Alkaloid[6]
Alstonine (B1665729) (Proxy)5-HT2A/2C ReceptorsMediates effectsIndole Alkaloid[7]
Alstonine (Proxy)Dopamine (B1211576) D1/D2 ReceptorsNo direct interactionIndole Alkaloid[8]

Experimental Methodologies

Detailed protocols for key experimental assays cited in this guide are provided below. These methodologies are standard in the field for assessing compound specificity and cross-reactivity.

Kinase Profiling: KINOMEscan™ Assay

The KINOMEscan™ assay is a competition-based binding assay used to quantitatively measure the interaction of a test compound with a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Protocol:

  • Kinase Preparation: A panel of human kinases are expressed as fusions with a DNA tag.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM for initial screening).

  • Washing: Unbound kinase and test compound are washed away.

  • Quantification: The amount of kinase remaining bound to the beads is measured by quantifying the attached DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of test compound concentrations.

Receptor-Ligand Binding: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: This assay measures the direct interaction of a radiolabeled ligand with its receptor. The cross-reactivity of a test compound is assessed by its ability to displace the radiolabeled ligand from the receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues by homogenization and centrifugation. Protein concentration is determined using a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the prepared cell membranes, a fixed concentration of a specific radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing compound selectivity and a key signaling pathway relevant to the anti-inflammatory effects of the compared compounds.

G cluster_0 Compound Selectivity Workflow A Test Compound (e.g., Rauvomine B) B Primary Screening (Cell-based Assay) A->B C Active Compound Identified B->C D Broad Kinase Profiling (e.g., KINOMEscan) C->D E Receptor Binding Panel (e.g., Radioligand Assays) C->E F Identification of On-Target and Off-Target Hits D->F E->F G Dose-Response & Kd/Ki Determination F->G H Selectivity Profile Established G->H

Caption: Experimental workflow for determining target specificity and cross-reactivity.

G cluster_1 Simplified NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates RauvomineB Rauvomine B (Hypothesized) RauvomineB->IKK inhibits? Celecoxib Celecoxib (COX-2 dependent/independent) Celecoxib->IKK inhibits?

Caption: Simplified NF-κB signaling pathway, a key regulator of inflammation.

References

The Synthetic Challenge of Rauvomine B: A Head-to-Head Comparison of Emerging Routes

Author: BenchChem Technical Support Team. Date: December 2025

Rauvomine B, a structurally unique sarpagine-type indole (B1671886) alkaloid isolated from Rauvolfia vomitoria, presents a formidable challenge to synthetic chemists. Its intricate hexacyclic framework, featuring a strained cyclopropane (B1198618) ring fused to an indoloquinolizidine core, has spurred the development of innovative synthetic strategies. This guide provides a head-to-head comparison of the first and only completed total synthesis of (-)-Rauvomine B with other notable synthetic endeavors targeting its complex architecture. The analysis focuses on key performance metrics, experimental methodologies, and strategic differences, offering valuable insights for researchers in natural product synthesis and drug development.

Comparative Analysis of Synthetic Strategies

The pursuit of Rauvomine B has led to several distinct synthetic blueprints. To date, the only successful total synthesis was reported by Aquilina, Banerjee, Morais, Chen, and Smith in 2024. Their work details a "two-generation" approach, providing a unique opportunity for internal strategic comparison. Additionally, other research groups have published synthetic studies detailing the construction of key intermediates and core scaffolds. This comparison will focus on the successful second-generation synthesis by Aquilina et al., its less successful first-generation counterpart, and a notable approach towards the pentacyclic core by Wu et al.

Parameter Aquilina et al. (2nd Gen. - Successful) Aquilina et al. (1st Gen. - Unsuccessful) Wu et al. (Core Synthesis)
Final Product (-)-Rauvomine BDid not yield Rauvomine BPentacyclic Core
Overall Yield 2.4%Not ApplicableNot Applicable
Number of Steps 11 (from commercial materials)Not ApplicableNot specified for total synthesis
Key Strategy Strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyl triazoleIntramolecular cyclopropanationTiCl4-catalyzed Mukaiyama-Aldol reaction for E-ring annulation
Key Reactions Palladium-catalyzed stereospecific allylic amination, cis-selective Pictet-Spengler reaction, Ring-closing metathesisRing-closing metathesis, Azide-alkyne cycloadditionMukaiyama-Aldol reaction
Starting Materials Commercially available materialsCommercially available materialsNot specified
Stereocontrol Stereospecific allylic amination, cis-selective Pictet-SpenglerNot fully elaboratedNot a primary focus of the reported study

The First Total Synthesis: A Tale of Two Generations

The successful synthesis of (-)-Rauvomine B by Aquilina and his team is a landmark achievement that hinged on a crucial strategic pivot from their initial plan.[1][2]

Second-Generation Synthesis (Successful Route)

The triumphant route to (-)-Rauvomine B is an 11-step sequence commencing from commercially available starting materials, culminating in a 2.4% overall yield.[1][2] The key to this success was a strain-promoted intramolecular cyclopropanation of a meticulously designed tetracyclic N-sulfonyl triazole precursor.[1]

Key Strategic Elements:

  • Palladium-Catalyzed Stereospecific Allylic Amination: This reaction was instrumental in setting a key stereocenter.

  • cis-Selective Pictet-Spengler Reaction: This step enabled the diastereoselective formation of the tetracyclic core.

  • Ring-Closing Metathesis: This powerful reaction was employed to construct a crucial ring system.

  • Strain-Promoted Intramolecular Cyclopropanation: The cornerstone of the synthesis, this step involved the formation of the unique cyclopropane ring. Computational studies (DFT) revealed that the conformational strain of the indoloquinolizidine precursor was critical for the success of this transformation.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_endgame Endgame Commercial Materials Commercial Materials A Palladium-Catalyzed Allylic Amination Commercial Materials->A B cis-selective Pictet-Spengler Reaction C Ring-Closing Metathesis D Tetracyclic N-sulfonyl Triazole Precursor E Intramolecular Cyclopropanation D->E F (-)-Rauvomine B

References

Safety Operating Guide

Proper Disposal of Rauvoyunine B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of Rauvoyunine B, a natural indole (B1671886) alkaloid.

This compound, isolated from the aerial parts of Rauvolfia yunnanensis, requires careful handling and disposal to mitigate potential hazards and ensure a safe laboratory environment.[1] Adherence to proper disposal protocols is crucial for researchers, scientists, and drug development professionals.

Hazard and Safety Information

Before initiating any disposal procedures, it is critical to be familiar with the associated hazards and necessary personal protective equipment (PPE). While specific GHS hazard statements for this compound are not detailed in the provided search results, general precautions for handling chemical powders should be strictly followed.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses approved under appropriate government standards (e.g., NIOSH or EN 166).[2]
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[2]
Respiratory Protection In situations where dust may be generated, a NIOSH-approved respirator (e.g., N99 full-face particle respirator) is recommended.[2]
Protective Clothing A lab coat and other protective clothing should be worn to prevent skin contact.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for chemical waste. Under no circumstances should this compound be disposed of in regular trash or down the drain. The recommended procedure involves collection and transfer to a licensed professional waste disposal service.

1. Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • The container should be made of a non-reactive material.

2. Managing Contaminated Materials:

  • Any materials that have come into contact with this compound, such as weighing paper, gloves, and absorbent pads, must also be placed in the designated hazardous waste container.

3. Spill Cleanup:

  • In the event of a spill, avoid creating dust.

  • Carefully sweep or shovel the spilled material and place it into the designated waste container.

  • For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • After cleanup, wash the affected area thoroughly with soap and water.

4. Final Disposal:

  • Once the waste container is full, it should be securely sealed.

  • Arrange for the collection of the waste container by a licensed professional waste disposal service. It is the responsibility of the waste generator to properly characterize and classify all waste materials according to applicable regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

RauvoyunineB_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Designate & Label Waste Container ppe->container collect_solid Place Solid this compound Waste into Container collect_contaminated Place Contaminated Materials (Gloves, Paper) into Container spill Spill Occurs container->spill seal Securely Seal Full Container collect_solid->seal collect_contaminated->seal cleanup Clean Spill (Avoid Dust) spill->cleanup collect_spill Place Spill Cleanup Debris into Container cleanup->collect_spill collect_spill->seal store Store in Designated Waste Area seal->store contact Contact Licensed Waste Disposal Service store->contact end End: Waste Collected contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Rauvoyunine B, including operational and disposal plans, to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to stringent personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the available Material Safety Data Sheet (MSDS).

PPE CategorySpecification
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact.[1]
Eye Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[1]
Body Protection Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place.[1]
Respiratory Protection Wear respiratory protection. Avoid dust formation.[1]
Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Precautions for Safe Handling:

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing and wash it before reuse.

  • Avoid contact with eyes, skin, and clothing.

  • Avoid ingestion and inhalation.

  • Keep away from sources of ignition.

  • Avoid prolonged or repeated exposure.[1]

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Recommended storage temperature for long-term storage is -20°C.

  • For short-term storage, 2-8°C is recommended.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

Accidental Release Measures:

  • Wear respiratory protection and avoid dust formation.

  • Do not let the product enter drains.

  • Prevent further leakage or spillage if safe to do so.

  • Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.

First Aid Measures:

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration.

  • In case of skin contact: Flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician.

  • In case of eye contact: Check for and remove contact lenses, flush with copious amounts of water, and call a physician.

  • If swallowed: Do NOT induce vomiting. Wash out the mouth with copious amounts of water and call a physician.

Disposal Plan

Dispose of contaminated materials and unused products in accordance with applicable local, state, and federal regulations. Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.

Biological Activity and Experimental Protocols

As of the latest available information, detailed experimental protocols, specific mechanisms of action, and defined signaling pathways for this compound are not extensively documented in publicly accessible scientific literature. This compound is an indole (B1671886) alkaloid, and compounds of this class are known to exhibit a wide range of biological activities. Recent research has focused on the total synthesis of related compounds, such as (-)-rauvomine B, which has been noted for its anti-inflammatory properties.

Given the limited specific data on this compound, a general experimental workflow for evaluating the biological activity of a novel compound is presented below. This serves as a procedural guideline and should be adapted based on the hypothesized activity of the compound.

General Experimental Workflow for Biological Activity Screening

Caption: A generalized workflow for the initial biological evaluation of a novel compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.